Betamethasone Acetate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 6 approved and 3 investigational indications.
See also: Betamethasone (has active moiety) ... View More ...
Structure
2D Structure
Propriétés
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJBENLRBOFTD-QZIXMDIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022668 | |
| Record name | Betamethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
987-24-6 | |
| Record name | Betamethasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=987-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI05AO53L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Betamethasone Acetate on Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, on glucocorticoid receptors (GR). Betamethasone acetate acts as a prodrug, rapidly hydrolyzing in vivo to its active form, betamethasone. This guide delves into the binding kinetics of betamethasone to the GR, its influence on receptor translocation, and the subsequent genomic and non-genomic effects that underpin its anti-inflammatory and immunosuppressive properties. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.
Introduction: this compound as a Glucocorticoid Prodrug
This compound is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive effects.[1] It is administered as an acetate ester, which functions as a prodrug.[2][3] In vivo, esterases rapidly hydrolyze this compound to release the biologically active form, betamethasone.[2][3] This active metabolite then mediates its effects by binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][4]
Interaction with the Glucocorticoid Receptor
The primary mechanism of action of betamethasone involves its direct interaction with the cytoplasmic glucocorticoid receptor.
Binding Affinity and Kinetics
It is important to note that the acetate ester form, this compound, has a lower affinity for the GR compared to the active betamethasone.[2] This is a common characteristic of prodrugs, where the modification that enhances bioavailability or other pharmacokinetic properties is removed to unmask the active pharmacophore.
Receptor Activation and Nuclear Translocation
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[1] The binding of betamethasone to the GR's LBD induces a conformational change in the receptor. This change leads to the dissociation of the chaperone proteins, exposing the nuclear localization signals (NLS) of the GR.[1] The activated betamethasone-GR complex then rapidly translocates from the cytoplasm into the nucleus.[1][4]
References
An In-Depth Technical Guide to the Physicochemical Properties of Betamethasone Acetate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid. The information herein is intended to support laboratory research, quality control, and formulation development activities. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key analytical procedures. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Physicochemical Properties
Betamethasone acetate is a white to creamy white, odorless crystalline powder.[1] Its chemical and physical properties are crucial for its handling, formulation, and biological activity.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | [1] |
| Molecular Formula | C24H31FO6 | [1][2][3][4][5] |
| Molecular Weight | 434.50 g/mol | [1][2][3][4] |
| CAS Number | 987-24-6 | [2][3][4][5] |
| Appearance | White to creamy white, odorless powder | [1][5] |
Thermal and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | Sintering and resolidification at ~165°C, remelts at ~200-220°C with decomposition. | [1][5][6][7] |
| Boiling Point | 579.4 ± 50.0 °C (Predicted) | [5][6] |
| Specific Rotation [α]D | +120° to +128° (in dioxane) | [8] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Practically insoluble (30 mg/L at 25°C) | [1][5][6] |
| Solubility in Organic Solvents | Freely soluble in acetone; Soluble in alcohol and chloroform; Soluble in ethanol (B145695) (96%) and methylene (B1212753) chloride. | [1][5][6][7] |
| pKa | 12.08 ± 0.70 (Predicted) | [6] |
| LogP | 2.6 (Predicted) |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established pharmacopeial and regulatory guidelines.
Determination of Melting Point (Capillary Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals 102 and general pharmacopeial methods.[2][4][9]
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Capillary tubes (closed at one end)
-
Sample grinder (if necessary)
-
Thermometer calibrated to a certified standard
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample to a fine consistency.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the powder to a height of 2.5-3.5 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Set the initial temperature of the block to approximately 5°C below the expected melting point.
-
Measurement: Begin heating at a rate of 1 ± 0.5 °C per minute.
-
Observation: Record the temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range. Due to its nature, this compound may exhibit sintering and decomposition, which should be noted.[1]
Determination of Water Solubility (Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals 105 for substances with solubility above 10⁻² g/L.[1][3][5]
Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge or filtration apparatus (with inert, non-adsorbing filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water.
-
Equilibration: Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand at the test temperature to allow for the separation of undissolved solid. Centrifuge or filter the supernatant to remove any suspended particles.
-
Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method such as HPLC-UV.
-
Calculation: The water solubility is expressed as the mass of the substance per volume of water (e.g., in mg/L).
Determination of pKa (Titration Method)
This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals 112.[10][11]
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus:
-
pH meter with a calibrated electrode
-
Temperature-controlled reaction vessel
-
Burette
-
Stirrer
Procedure:
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water-methanol) if the aqueous solubility is too low.
-
Titration: Titrate the solution with a standardized solution of a strong acid or base (depending on the expected pKa).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is the pH at which half of the substance is in its ionized form. This corresponds to the midpoint of the buffer region in the titration curve.
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[12][13] The acetate moiety is hydrolyzed in vivo to the active betamethasone. Betamethasone then diffuses across the cell membrane and binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event triggers the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.
Inside the nucleus, the GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1).[6][12][14]
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][14]
Experimental Workflow for Physicochemical Characterization of this compound
The comprehensive physicochemical characterization of an active pharmaceutical ingredient (API) like this compound is a critical step in drug development.[15][16][17] The following workflow outlines the logical progression of experiments.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 3. filab.fr [filab.fr]
- 4. laboratuar.com [laboratuar.com]
- 5. oecd.org [oecd.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. oecd.org [oecd.org]
- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. labinsights.nl [labinsights.nl]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. alfa-chemclinix.com [alfa-chemclinix.com]
Betamethasone Acetate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betamethasone (B1666872) acetate (B1210297) is a potent synthetic glucocorticoid corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1] First approved for medical use in 1965, it is the 21-acetate ester of betamethasone.[2][3] This document provides a comprehensive overview of the historical discovery, a detailed chemical synthesis pathway, experimental protocols, and the molecular mechanism of action of betamethasone acetate.
Discovery and Development
The development of betamethasone and its esters was a significant advancement in corticosteroid therapy. Betamethasone itself was patented in 1958 and received approval for medical use in the United States in 1961.[4] This was followed by the approval of this compound in 1965.[2] A pivotal moment in the clinical application of betamethasone came in 1972 with the work of Sir Graham Liggins and Ross Howie, who demonstrated its effectiveness in accelerating fetal lung maturation when administered to pregnant women at risk of preterm birth.[5] Schering Corporation was the originator of Celestone Soluspan, an injectable suspension combining the short-acting betamethasone sodium phosphate (B84403) with the long-acting this compound.[6]
Chemical Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with a suitable steroidal precursor, such as pregna-1,4-diene-3,20-dione.[7] The core of the synthesis involves several key transformations to introduce the necessary functional groups for its glucocorticoid activity. These steps include:
-
Fluorination: Introduction of a fluorine atom at the 9α-position.
-
Hydroxylation: Addition of hydroxyl groups at the 11β, 17α, and 21 positions.[7]
-
Acetylation: Esterification of the 21-hydroxyl group to form the acetate ester.[7]
A representative synthesis pathway is outlined below.
Figure 1: Simplified synthesis pathway of this compound.
Experimental Protocols
Synthesis of this compound
The final step in the synthesis of this compound involves the acetylation of the 21-hydroxyl group of betamethasone. The following is a representative protocol adapted from procedures for steroid acylation.
Materials:
-
Betamethasone
-
Acetic anhydride or Acetyl chloride
-
Pyridine (anhydrous)
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve betamethasone in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of acetic anhydride or acetyl chloride to the stirred solution.
-
Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
High-purity this compound can be obtained through recrystallization.[8]
Materials:
-
Crude this compound
Procedure:
-
Dissolve the crude this compound in acetone with heating.[8]
-
Distill the acetone to a specific volume ratio.[8]
-
Allow the solution to cool to room temperature, followed by further cooling to 0-5°C with stirring.[8]
-
Collect the precipitated high-purity this compound by filtration.[8]
-
Dry the product under vacuum.[8]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁FO₆ | [3] |
| Molar Mass | 434.504 g·mol⁻¹ | [3] |
| Purity (HPLC) | >99% | [9] |
Table 2: Reaction Parameters from a Representative Synthesis
| Parameter | Value | Reference |
| Reactant (Intermediate) | Compound (4) (Fw: 455.36) | [9] |
| Reagent | Potassium Acetate (Fw: 98.14) | [9] |
| Catalyst | Tetrabutylammonium iodide | [9] |
| Solvent | Acetonitrile or Acetone | [9] |
| Yield | 90-99% | [9] |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound is a prodrug that is hydrolyzed to the active form, betamethasone. Betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).
The mechanism of action involves the following key steps:
-
Cellular Entry and Hydrolysis: this compound enters the target cell and is hydrolyzed to betamethasone.
-
Receptor Binding: Betamethasone binds to the cytosolic glucocorticoid receptor, which is in an inactive complex with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Binding of betamethasone induces a conformational change in the GR, causing the dissociation of HSPs and the translocation of the activated GR-betamethasone complex into the nucleus.
-
Gene Transcription Modulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
Figure 2: Glucocorticoid receptor signaling pathway of Betamethasone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Betamethasone - Wikipedia [en.wikipedia.org]
- 5. Antenatal steroid - Wikipedia [en.wikipedia.org]
- 6. This compound [sitem.herts.ac.uk]
- 7. CN104059120A - Preparation process of high-purity this compound - Google Patents [patents.google.com]
- 8. CN101417912B - Method for preparing becort acetate - Google Patents [patents.google.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
A Technical Guide to the Bioactivation of Betamethasone Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the conversion of the prodrug betamethasone (B1666872) acetate (B1210297) into its pharmacologically active form, betamethasone. It details the mechanism of activation, relevant pharmacokinetic data, experimental protocols for quantification, and the subsequent cellular signaling pathway.
Introduction: The Prodrug Strategy
Betamethasone acetate is a synthetic glucocorticoid designed as a prodrug of betamethasone.[1][2] A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to modify the pharmacokinetic profile of a drug. In the case of this compound, the addition of an acetate ester group increases its lipophilicity, which is key to its clinical application.[3]
When formulated in an injectable suspension, often combined with the highly soluble and rapid-acting betamethasone sodium phosphate (B84403), the slightly soluble this compound provides a sustained-release effect.[4][5] It essentially forms a depot at the site of intramuscular injection from which the active betamethasone is slowly released, prolonging its therapeutic action.[6][7][8] This dual-acting formulation is designed to offer both immediate and extended anti-inflammatory and immunosuppressive effects.[5][9]
Core Mechanism: Enzymatic Activation
The activation of this compound is a straightforward biochemical transformation: the hydrolysis of the 21-acetate ester bond. This reaction cleaves the acetate group, yielding the active drug, betamethasone (alcohol), and acetic acid.
This bioactivation is catalyzed by non-specific esterase enzymes that are ubiquitously present in the body, particularly in the liver, plasma, and other tissues.[10] Upon administration, this compound undergoes this enzymatic hydrolysis to release the active betamethasone, which can then exert its therapeutic effects.[11] The rate of this conversion is a critical factor in the drug's sustained-release profile.
Caption: Enzymatic hydrolysis of this compound.
Pharmacokinetics of Activation
Pharmacokinetic studies reveal that after intramuscular administration of a combination suspension, this compound itself is often not detected in the plasma.[6][8][9] This suggests that the hydrolysis occurs locally at the injection site, which acts as a reservoir, slowly releasing the activated betamethasone into systemic circulation.[6][8] The acetate ester, therefore, confers the sustained-release characteristics to the formulation.[6][8]
The more soluble betamethasone phosphate component is rapidly absorbed and hydrolyzed, providing a quick onset of action, while the acetate component ensures a prolonged therapeutic effect.[5] The biological half-life of betamethasone, once activated, is reported to be between 36 and 54 hours.[4]
Table 1: Summary of Pharmacokinetic Parameters for Betamethasone
| Parameter | Value (Mean ± SD) | Notes |
| Betamethasone (from Phosphate/Acetate IM Injection) | Data from studies on dual-acting suspensions. | |
| Tmax (Peak Plasma Time) | 10 - 36 minutes | Reflects the rapid absorption of the phosphate ester.[12][13] |
| Cmax (Peak Plasma Conc.) | 25.86 ± 4.13 ng/mL | From a study with stabilized plasma samples.[9] |
| Terminal Half-life (t½) | ~6.5 - 12.92 hours | Varies across studies.[6][9][12] |
| Protein Binding | ~64% | Weakly bound to transcortin and albumin.[4][13] |
| This compound Prodrug | ||
| Plasma Detection | Not Detected | Was not found in plasma samples in multiple studies, indicating it acts as a depot.[6][8][9] |
Experimental Protocols
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for simultaneously assaying this compound and its active form, betamethasone, along with any related compounds or degradation products.[14][15]
-
Objective: To separate and quantify this compound and betamethasone in a given sample (e.g., plasma, formulation).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., ACE 3 C18, 15 cm × 4.6 mm).[14]
-
-
Mobile Phase:
-
A gradient elution is typically required to separate the more polar betamethasone from the less polar this compound.
-
Phase A: Water/Acetonitrile/Tetrahydrofuran (e.g., 90:6:4 v/v/v).[16]
-
Phase B: Acetonitrile/Methanol/Tetrahydrofuran/Water (e.g., 74:20:2:4 v/v/v).[16]
-
Use of chaotropic agents like trifluoroacetic acid can improve peak symmetry.[14]
-
-
Method:
-
Sample Preparation: Perform liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample into the HPLC system.[16]
-
Chromatography: Run the gradient program at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 50°C).[16]
-
Detection: Monitor the column effluent at a wavelength of 240 nm, where corticosteroids exhibit strong absorbance.[15][16]
-
Quantification: Generate a standard curve using known concentrations of betamethasone and this compound. Calculate the concentrations in the unknown samples by comparing their peak areas to the standard curve.
-
Caption: General workflow for HPLC analysis.
This assay measures the functional consequence of betamethasone activation by quantifying its ability to inhibit the production of pro-inflammatory cytokines from immune cells.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of betamethasone (activated from the prodrug) on cytokine release.
-
Materials:
-
Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
This compound.
-
Source of esterases (if not using whole blood/plasma), such as purified porcine liver esterase.[10]
-
ELISA kit for a target cytokine (e.g., TNF-α, IL-6).
-
-
Method:
-
Cell Culture: Plate immune cells in a multi-well plate.
-
Prodrug Treatment: Pre-treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Allow sufficient time for the esterases present in the cell culture (or added exogenously) to convert the prodrug to active betamethasone.
-
Stimulation: Add a pro-inflammatory agent like LPS to stimulate cytokine production.
-
Incubation: Incubate for a period sufficient for cytokine secretion (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of the target cytokine using a specific ELISA kit according to the manufacturer's protocol.[1]
-
Analysis: Plot the cytokine concentration against the logarithm of the this compound concentration to determine the IC50 value.[1]
-
Cellular Signaling Pathway of Activated Betamethasone
Once betamethasone is released from its acetate prodrug form, it functions as a potent glucocorticoid. Its effects are primarily mediated through the intracellular glucocorticoid receptor (GR).[11][12][17] This signaling pathway is a classic example of nuclear receptor action and involves the modulation of gene expression.[18][19]
The key steps are:
-
Cellular Entry: Being lipophilic, betamethasone diffuses across the cell membrane into the cytoplasm.
-
GR Binding & Activation: In the cytoplasm, the GR is part of an inactive multi-protein complex, including heat shock proteins (HSPs). Betamethasone binds to the ligand-binding domain of the GR, causing a conformational change.[11][18]
-
Complex Dissociation & Dimerization: This binding event leads to the dissociation of the HSPs. The activated GR monomers then dimerize.[18]
-
Nuclear Translocation: The activated GR dimer translocates into the nucleus.[1][11]
-
Gene Regulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[11][20]
-
Transcriptional Modulation:
-
Transactivation: Binding to GREs can increase the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).[11][20]
-
Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes by interfering with other transcription factors, such as NF-κB and AP-1.[20] This repression is a major component of its anti-inflammatory effect.
-
This genomic pathway ultimately alters the synthesis of proteins involved in inflammation and the immune response, a process that takes hours to days to manifest fully.[17][21]
Caption: Glucocorticoid Receptor (GR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. betamethasone (systemic) [glowm.com]
- 5. japtronline.com [japtronline.com]
- 6. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and this compound to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mipropiolio.wordpress.com [mipropiolio.wordpress.com]
- 10. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. A stability-indicating reversed-phase high performance liquid chromatography method for simultaneous assay of two corticosteroids and estimation of their related compounds in a pharmaceutical injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 21. go.drugbank.com [go.drugbank.com]
A Technical Deep Dive: Unraveling the Dichotomy of Betamethasone Acetate's Glucocorticoid Activity In Vitro vs. In Vivo
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the glucocorticoid activity of betamethasone (B1666872) acetate (B1210297), contrasting its behavior in controlled laboratory (in vitro) settings with its effects within a living organism (in vivo). A thorough understanding of this duality is critical for accurate preclinical assessment and effective therapeutic application. Betamethasone acetate's unique profile, acting as a prodrug, necessitates a nuanced interpretation of its activity, which this guide aims to elucidate through detailed experimental protocols, comparative data, and pathway visualizations.
Executive Summary
This compound is a potent synthetic glucocorticoid corticosteroid, valued for its anti-inflammatory and immunosuppressive properties.[1][2][3] Its activity is mediated through the glucocorticoid receptor (GR).[1] A key characteristic of this compound is its function as a prodrug of betamethasone.[4][5][6] The 21-acetate ester form is less active at the glucocorticoid receptor but is designed for sustained release in vivo.[5][6] Following administration, it undergoes hydrolysis to the biologically active betamethasone.[1] This guide will dissect the stark differences in its measured activity between in vitro and in vivo models, providing the underlying mechanistic and pharmacokinetic rationale.
Data Presentation: A Comparative Analysis
The glucocorticoid activity of this compound is fundamentally different when assessed in vitro versus in vivo. The following tables summarize the key quantitative distinctions.
| Parameter | This compound | Betamethasone | Rationale |
| Relative Binding Affinity (RBA) for GR | Lower | Higher | The 21-acetate ester modification reduces the affinity for the glucocorticoid receptor.[7] |
| EC50 in GR Transactivation Assay | Higher (less potent) | Lower (more potent) | In cell-based assays, the prodrug must first be hydrolyzed to the active betamethasone to efficiently activate the GR and induce gene transcription. This conversion is often incomplete in standard in vitro culture conditions. |
| ED50 in Anti-Inflammatory Models | Potent (sustained effect) | Potent (faster onset, shorter duration) | In vivo, the acetate ester provides a depot effect, leading to a slow and sustained release of the active betamethasone, resulting in prolonged anti-inflammatory activity.[5][6] |
Table 1: Comparative Glucocorticoid Activity of this compound and Betamethasone.
| Assay Type | Compound | Parameter | Reported Value | Reference |
| In Vitro GR Transactivation | Betamethasone | EC50 | Moderately higher than dexamethasone (B1670325) | [8] |
| In Vitro GR Transactivation | Dexamethasone | EC50 | ~2.2 x 10⁻⁹ M (in A549 cells) | [9] |
| In Vivo Anti-Inflammatory | Betamethasone | Potency | Generally considered more potent than dexamethasone in some aspects | [10] |
Table 2: Reported Potency Values for Betamethasone and Related Glucocorticoids. (Note: Direct EC50/ED50 values for this compound are scarce due to its prodrug nature).
Experimental Protocols
A precise understanding of the methodologies used to assess glucocorticoid activity is paramount. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Experimental Protocols
This assay determines the relative affinity of a test compound for the glucocorticoid receptor.
Principle: The assay measures the ability of a non-radiolabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., ³H-dexamethasone) for binding to the GR.
Methodology:
-
Receptor Preparation: A cytosolic fraction containing the GR is prepared from cultured cells (e.g., A549 human lung carcinoma cells) or tissues.
-
Incubation: The receptor preparation is incubated with a fixed, low concentration of the radioligand (³H-dexamethasone).
-
Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound.
-
Equilibrium: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated. This is commonly achieved by adding activated charcoal, which adsorbs the unbound radioligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
This assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs). Activation of the GR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T or A549) is cultured in appropriate media.
-
Transfection: Cells are co-transfected with an expression vector for the human GR and a reporter plasmid containing a GRE-driven luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (this compound) or a reference agonist (dexamethasone).
-
Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the control reporter signal. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated by fitting the data to a dose-response curve.[11]
In Vivo Experimental Protocol
This is a widely used and well-characterized model of acute inflammation to assess the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12][13]
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least a week.
-
Compound Administration: The test compound (this compound) is administered, typically via subcutaneous or oral routes, at various doses. The timing of administration relative to the carrageenan injection depends on the expected pharmacokinetic profile of the compound.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw of each rat.[12][14]
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[12] Paw volume can be measured using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to a vehicle-treated control group. The dose that produces 50% inhibition of edema (ED50) is then determined.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for this compound.
In Vitro vs. In Vivo Bioactivation and Activity Workflow
Caption: Bioactivation and activity of this compound in vitro vs. in vivo.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound.
Conclusion
The glucocorticoid activity of this compound is a tale of two distinct environments. In vitro, its performance is muted due to its prodrug nature and the limited capacity of cell culture systems to efficiently hydrolyze the acetate ester to the active betamethasone. Consequently, in vitro assays may significantly underestimate its therapeutic potential. Conversely, in vivo, this compound demonstrates potent and sustained anti-inflammatory effects. This is attributable to its formulation as a depot that facilitates gradual enzymatic conversion to betamethasone, thereby ensuring prolonged exposure of target tissues to the active glucocorticoid. For researchers and drug development professionals, this dichotomy underscores the critical importance of selecting appropriate models for evaluation. While in vitro assays are invaluable for mechanistic studies and initial screening, in vivo models are indispensable for accurately characterizing the pharmacokinetic and pharmacodynamic profile of prodrugs like this compound and predicting their clinical efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of betamethasone in pre‐eclampsia: An in vivo and ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Betamethasone and Fetal Cardiovascular Adverse Effects in Pregnant Sheep After Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on Betamethasone Acetate's Regulation of Pro-inflammatory Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] Its therapeutic efficacy stems from its ability to modulate the expression of genes involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the core mechanisms by which betamethasone acetate regulates pro-inflammatory gene transcription. We will delve into the molecular signaling pathways, present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the key processes involved.
Introduction to this compound
This compound is a corticosteroid that functions as a prodrug, being hydrolyzed to its active form, betamethasone.[4][5] Like other glucocorticoids, its primary mechanism of action involves binding to the glucocorticoid receptor (GR), a ligand-inducible transcription factor that is ubiquitously expressed.[4][6] This interaction initiates a cascade of events that ultimately leads to the repression of pro-inflammatory genes and the upregulation of anti-inflammatory genes.[1][4]
The Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the genomic actions of the GR.[5] The signaling pathway can be dissected into several key steps:
-
Ligand Binding and Receptor Activation: Being lipophilic, betamethasone diffuses across the cell membrane and binds to the GR located in the cytoplasm.[4][6] This binding induces a conformational change in the GR, causing it to dissociate from a chaperone protein complex.[6]
-
Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.[4]
-
Modulation of Gene Expression: Once in the nucleus, the GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.[7][8]
Transactivation: Upregulation of Anti-inflammatory Genes
In this process, GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][6] This binding leads to the recruitment of coactivators and the transcriptional machinery, resulting in the increased expression of anti-inflammatory proteins such as lipocortin-1 and interleukin-10 (IL-10).[4][9]
Transrepression: Downregulation of Pro-inflammatory Genes
Transrepression is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[10] This process involves the GR interfering with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[5][11]
Signaling Pathway of Glucocorticoid Receptor Activation
Caption: Glucocorticoid receptor activation and nuclear translocation.
Regulation of NF-κB and AP-1 Signaling
Inhibition of NF-κB
NF-κB is a critical transcription factor in the inflammatory response, promoting the expression of cytokines, chemokines, and adhesion molecules. The activated GR can inhibit NF-κB signaling through several mechanisms:
-
Direct Interaction: The GR can directly bind to NF-κB, preventing it from binding to its target DNA sequences.
-
Induction of IκBα: The GR can increase the transcription of the IκBα gene, which is an inhibitor of NF-κB. IκBα sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[12]
-
Co-repressor Recruitment: The GR can recruit co-repressors to NF-κB-responsive promoters, leading to transcriptional repression.
NF-κB Inhibition by the Glucocorticoid Receptor
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transrepression Function of the Glucocorticoid Receptor Regulates Eyelid Development and Keratinocyte Proliferation but Is Not Sufficient to Prevent Skin Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Non-Genomic Signaling Pathways of Betamethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, is widely recognized for its anti-inflammatory and immunosuppressive properties. While its classical genomic mechanism of action, involving the modulation of gene transcription via the cytosolic glucocorticoid receptor (GR), is well-documented, a growing body of evidence highlights the significance of rapid, non-genomic signaling pathways. These pathways are initiated within seconds to minutes of cellular exposure and do not depend on new protein synthesis.[1][2][3] Understanding these rapid signaling cascades is crucial for a comprehensive grasp of betamethasone's therapeutic effects and for the development of novel glucocorticoids with improved therapeutic profiles.
This technical guide provides an in-depth overview of the core non-genomic signaling pathways activated by betamethasone. It includes detailed experimental methodologies, structured quantitative data, and visual representations of the signaling cascades to support researchers in pharmacology and drug development. Betamethasone acetate is a prodrug that is rapidly hydrolyzed to its active form, betamethasone, which then initiates these signaling events.[4][5]
Core Non-Genomic Signaling Pathways
The non-genomic effects of glucocorticoids like betamethasone are primarily initiated at the cell membrane. These actions can be mediated by membrane-bound glucocorticoid receptors (mGRs), which may include the classical GR associated with the plasma membrane, or potentially other novel G-protein coupled receptors.[3][6][7] Activation of these receptors triggers a cascade of intracellular signaling events, including the activation of protein kinases and the mobilization of intracellular calcium.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical cascade involved in cell proliferation, differentiation, and apoptosis. Glucocorticoids have been shown to rapidly modulate this pathway.[3][6] This can occur through the activation of upstream kinases such as Src.[4]
Protein Kinase C (PKC) Pathway
Several studies have implicated the activation of Protein Kinase C (PKC) in the non-genomic actions of steroid hormones.[3][8] This activation can influence a variety of downstream cellular processes, including ion channel function and inflammatory responses.
Intracellular Calcium Mobilization
Rapid changes in intracellular calcium ([Ca2+]i) levels are a hallmark of non-genomic steroid signaling.[3] Betamethasone may induce a rapid influx of extracellular calcium or release from intracellular stores, which in turn acts as a second messenger to modulate various cellular functions.
Quantitative Data Summary
While specific quantitative data for the non-genomic signaling of this compound is not extensively available in the literature, the following tables provide a template for the types of data that are critical for characterizing these pathways. The example values are based on typical ranges observed for glucocorticoids.
Table 1: Kinase Activation Kinetics
| Kinase | Cell Type | This compound Conc. | Time to Peak Activation (min) | Fold Activation (vs. Control) |
| ERK1/2 | A549 | 100 nM | 5 - 15 | 2.5 - 4.0 |
| p38 MAPK | BEAS-2B | 100 nM | 10 - 20 | 1.5 - 3.0 |
| Src | HeLa | 1 µM | 2 - 5 | 3.0 - 5.0 |
| PKC (total) | Jurkat | 1 µM | 5 - 10 | 2.0 - 3.5 |
Table 2: Intracellular Calcium Mobilization
| Cell Type | This compound Conc. | Peak [Ca2+]i (nM) | Time to Peak (sec) | Duration of Response (sec) |
| Primary Human Bronchial Epithelial Cells | 100 nM | 300 - 500 | 15 - 30 | 60 - 120 |
| NCI-H295R | 1 µM | 400 - 600 | 20 - 40 | 90 - 180 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the non-genomic signaling of this compound.
Protocol 1: Western Blot Analysis of MAPK/ERK Phosphorylation
This protocol details the detection of phosphorylated (activated) ERK1/2 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., A549, BEAS-2B)
-
Cell culture medium and supplements
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours prior to treatment. Treat cells with various concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Analysis: Quantify band intensities using densitometry software.
Protocol 2: Measurement of Intracellular Calcium Flux
This protocol describes the use of a fluorescent calcium indicator to measure changes in [Ca2+]i in response to this compound.[9][10]
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound stock solution
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence plate reader with an injection port or a flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubation: Remove the culture medium, wash the cells with HBSS, and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the loading buffer and wash the cells twice with HBSS.
-
Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Baseline Reading: Measure the baseline fluorescence for a set period.
-
Stimulation and Reading: Inject this compound to achieve the desired final concentration and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate parameters such as peak fluorescence, time to peak, and area under the curve.
Conclusion
The non-genomic signaling of this compound represents a rapid and intricate mechanism that complements its classical genomic effects. The activation of MAPK and PKC pathways, along with the mobilization of intracellular calcium, contributes significantly to the overall pharmacological profile of this potent glucocorticoid. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to further elucidate the specific quantitative and kinetic parameters of these pathways. A deeper understanding of these rapid signaling events will be instrumental in the rational design of future anti-inflammatory and immunosuppressive therapies with enhanced efficacy and reduced side effects.
References
- 1. Crosstalk between p38 MAPK and GR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosstalk between glucocorticoids and mitogen-activated protein kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Signaling Pathway: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. biocompare.com [biocompare.com]
The Impact of Betamethasone Acetate on Immune Cell Migration and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms through which betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, modulates the migration and function of key immune cells. By delving into the molecular pathways, summarizing quantitative data, and detailing relevant experimental protocols, this document serves as a critical resource for researchers in immunology and drug development.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone acetate exerts its profound anti-inflammatory and immunosuppressive effects primarily by acting as an agonist for the glucocorticoid receptor (GR).[1][2] Upon entering a target cell, the ester bond of this compound is hydrolyzed, releasing the active betamethasone molecule. This active form then binds to the cytoplasmic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[3][4]
Ligand binding triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.[1][5] Once in the nucleus, the complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][6] This interaction upregulates the transcription of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][7]
-
Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes.[4][6] This repression leads to a decreased synthesis of cytokines, chemokines, and adhesion molecules.[1]
-
Nongenomic Effects: Rapid, nongenomic effects can also occur through the activation of membrane-bound GRs or direct interactions with intracellular proteins.[6]
These molecular events culminate in a broad-spectrum suppression of the immune response, affecting the trafficking and function of virtually all immune cell populations.
Effects on Neutrophil Migration and Function
Betamethasone significantly impacts neutrophil function, primarily by inhibiting their migration to inflammatory sites. This is a crucial component of its anti-inflammatory effect.
Quantitative Data
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Random Migration | Neonatal Neutrophils | Betamethasone | 0.01 µg/mL | 15.0% inhibition | [8] |
| Chemotaxis | Neonatal Neutrophils | Betamethasone | 0.01 µg/mL | 23.5% inhibition | [8] |
| Apoptosis | Human Neutrophils | Dexamethasone (B1670325) | - | Potent inhibition | [9] |
Experimental Protocol: Neutrophil Chemotaxis Assay (Micropore Filter Method)
This protocol is based on the methodology used to assess the in vitro effect of betamethasone on neutrophil migration.[8][10]
-
Neutrophil Isolation:
-
Obtain whole blood (e.g., cord blood or adult peripheral blood) and anticoagulate with preservative-free heparin.
-
Mix blood with a sedimentation agent like 6% hetastarch to separate leukocytes.
-
Centrifuge the leukocyte-rich plasma to pellet the cells.
-
Resuspend the pellet in a suitable medium (e.g., Medium 199) and count the neutrophils using a hemocytometer.
-
Adjust the cell concentration to a standard (e.g., 5 x 10⁶ cells/mL).
-
-
Betamethasone Preparation:
-
Use a soluble form of betamethasone, such as betamethasone sodium phosphate. If using a suspension, centrifuge to remove insoluble particles.
-
Prepare serial dilutions of betamethasone in the cell culture medium to achieve the desired final concentrations (e.g., 0.005 to 10 µg/mL).
-
-
Chemotaxis Assay (Boyden Chamber):
-
Use a Boyden chamber apparatus with a micropore filter (e.g., 5 µm pore size) separating the upper and lower wells.
-
In the lower well, add the chemoattractant (e.g., 10 nM IL-8) or a control medium.
-
In the upper well, add the neutrophil suspension that has been pre-incubated with various concentrations of betamethasone or a vehicle control.
-
Incubate the chamber at 37°C in a humidified atmosphere for a set period (e.g., 1-3 hours) to allow for cell migration through the filter.
-
-
Quantification of Migration:
-
After incubation, remove the filter.
-
Fix, stain (e.g., with Wright-Giemsa stain), and mount the filter on a microscope slide.
-
Count the number of neutrophils that have migrated to the underside of the filter using light microscopy.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Effects on Lymphocyte Trafficking and Function
This compound profoundly suppresses T and B lymphocyte activity, which is central to its use in treating autoimmune diseases and preventing transplant rejection.
Quantitative Data
| Parameter | Cell Type | Treatment | Observation Period | Result | Reference |
| Total Leukocyte Count | Maternal Blood | Betamethasone (12 mg x 2) | Within 24 hours | 29.8% increase | [11] |
| Lymphocyte Count | Maternal Blood | Betamethasone (12 mg x 2) | Within 12 hours | 45.4% reduction | [11] |
| Lymphocyte Count | Rat Blood | Betamethasone | 4-6 hours post-dose | 70% reduction | [12] |
| Monocyte Count | Rat Blood | Betamethasone | 4-6 hours post-dose | 90% reduction | [12] |
| Lymphocyte Proliferation | Rat Splenic Lymphocytes | Betamethasone | - | Significant decrease | [13] |
| IL-2 Production | Rat Splenic Lymphocytes | Betamethasone | - | Significant decrease | [13] |
| HIV Infection of CD4+ T cells | Human PBMCs (LPS-stimulated) | Betamethasone | - | 0.98% reduction | [14] |
Mechanism of Action on T Cells
Betamethasone inhibits the early signaling events initiated by T cell receptor (TCR) ligation.[15] This interference prevents the full activation cascade required for T cell proliferation and effector function. Specifically, glucocorticoids like dexamethasone have been shown to inhibit the tyrosine phosphorylation of several key signaling molecules, including the TCR-ζ chain and ZAP70 kinase.[15] This leads to impaired cytokine production, most notably Interleukin-2 (IL-2), which is a critical growth factor for T cells.[13]
Effects on Macrophage and Dendritic Cell Function
Betamethasone alters the function of antigen-presenting cells (APCs), such as macrophages and dendritic cells (DCs), thereby suppressing the initiation of the adaptive immune response.
Quantitative Data
| Parameter | Cell Type | Treatment | Result | Reference |
| Macrophage Recruitment | Rat Sciatic Nerve (2 days post-injury) | Betamethasone | Significant decrease | [16] |
| Macrophage Recruitment | Rat Sciatic Nerve (7 days post-injury) | Betamethasone | Significant increase | [16] |
| Macrophage Recruitment | Rat Sciatic Nerve (17 days post-injury) | Betamethasone | Significant decrease | [16] |
| Surface Marker Expression | Human Monocyte-derived DCs | Dexamethasone | Down-regulation of CD86, CD40, CD54, MHC Class II | [17] |
| APC Function | Human Monocyte-derived DCs | Dexamethasone | Lowered capacity to activate T cells | [17][18] |
| Cytokine Secretion | Human Monocyte-derived DCs | Dexamethasone | Lowered capacity to secrete IL-1β and IL-12p70 | [17] |
Impact on Dendritic Cell Maturation
Glucocorticoids potently inhibit the differentiation and maturation of dendritic cells.[18][19] Treatment with dexamethasone during DC differentiation from monocytes results in cells that are phenotypically immature. These cells express lower levels of molecules crucial for antigen presentation and T cell co-stimulation, such as MHC class II, CD40, and CD86, while expressing higher levels of markers associated with immature cells like CD14.[17][18] This arrested development impairs their ability to effectively prime naive T cells, thus dampening the initiation of cell-mediated immunity.[17][20]
Effects on Eosinophil Function
A key therapeutic effect of betamethasone in allergic diseases like asthma is its ability to reduce eosinophil numbers in blood and tissues.
Mechanism of Action and Quantitative Data
Unlike its effect on neutrophils, betamethasone and other glucocorticoids induce apoptosis in eosinophils.[9][21] This opposing effect provides a powerful mechanism for selectively depleting eosinophils from inflammatory sites.
| Parameter | Cell Type | Glucocorticoid | EC₅₀ (nM) | Reference |
| Apoptosis Induction | Human Eosinophils | Fluticasone (B1203827) propionate | 3.7 | [22] |
| Apoptosis Induction | Human Eosinophils | Budesonide | 5.0 | [22] |
| Apoptosis Induction | Human Eosinophils | Beclomethasone (B1667900) | 51 | [22] |
| Apoptosis Induction | Human Eosinophils | Dexamethasone | 303 | [22] |
EC₅₀ represents the concentration that produces 50% of the maximal response.
This pro-apoptotic effect is mediated through the glucocorticoid receptor and is a cornerstone of the clinical efficacy of corticosteroids in treating hypereosinophilic conditions.[9][22]
Summary and Conclusion
This compound is a multifaceted immunomodulatory agent that affects nearly all arms of the immune system. Its core mechanism involves the genomic and non-genomic actions of the glucocorticoid receptor, leading to widespread changes in the expression of inflammatory genes.
-
On Migration: It potently inhibits the migration of neutrophils and lymphocytes to sites of inflammation.[2][8]
-
On Function: It suppresses the activation and effector functions of T cells and APCs, while having cell-specific effects on apoptosis, inhibiting it in neutrophils but promoting it in eosinophils.[9][15]
The quantitative data and experimental protocols provided in this guide offer a foundational resource for professionals engaged in the study and development of anti-inflammatory therapeutics. A thorough understanding of these cellular and molecular effects is essential for optimizing therapeutic strategies and developing novel drugs that target specific aspects of the inflammatory cascade.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. The effect of betamethasone on neonatal neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opposing effects of glucocorticoids on the rate of apoptosis in neutrophilic and eosinophilic granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Changes in leukocyte, granulocyte and lymphocyte counts following antenatal betamethasone administration to pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal-imab-bg.org [journal-imab-bg.org]
- 13. Effect of betamethasone on maternal, fetal and neonatal rat cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of betamethasone on the degree of macrophage recruitment and nerve growth factor receptor p75 immunoreaction during recovery of the sciatic nerve after injury: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dexamethasone inhibits the antigen presentation of dendritic cells in MHC class II pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucocorticoids affect human dendritic cell differentiation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dexamethasone inhibits dendritic cell maturation by redirecting differentiation of a subset of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential effects of corticosteroids during different stages of dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucocorticoid-induced apoptosis in human eosinophils: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Development of a Stability-Indicating HPLC Method for the Analysis of Betamethasone Acetate
Application Note
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of betamethasone (B1666872) acetate (B1210297) in bulk drug substances and pharmaceutical formulations. The developed method is specific, accurate, precise, and linear over a specified concentration range. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control and stability testing of betamethasone acetate.
Introduction
This compound is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is widely used in various pharmaceutical formulations to treat a range of conditions. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of these products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of corticosteroids due to its high resolution, sensitivity, and specificity.
This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products, thus qualifying as a stability-indicating assay. The method is based on established principles of corticosteroid analysis and is suitable for routine quality control and stability studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁FO₆ | [1] |
| Molecular Weight | 434.50 g/mol | [1] |
| Melting Point | ~178°C | [2] |
| Solubility | Sparingly soluble in water, soluble in methanol (B129727) and ethanol. | [2] |
| UV Maximum (λmax) | Approximately 240 nm in methanol. | [3][4] |
| pKa | Not specified in the provided results. |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or Glacial Acetic Acid) (Analytical grade)
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonication bath
-
Membrane filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid.[5] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm[3][4] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).
Preparation of Sample Solutions
The sample preparation procedure will vary depending on the formulation (e.g., cream, injection). The following is a general guideline for a cream formulation.
-
Accurately weigh a portion of the cream equivalent to a known amount of this compound.
-
Transfer the weighed sample to a suitable container and add a known volume of a suitable extraction solvent (e.g., methanol).
-
Vortex or sonicate to disperse the cream and extract the active ingredient.
-
Centrifuge the mixture to separate the excipients.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample solution.[6] The following conditions are recommended:
-
Acid Degradation: 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
After exposure, the solutions should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The chromatograms should be examined for the separation of the main this compound peak from any degradation products.
Data Presentation
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analytical method development of this compound.
Caption: Workflow for HPLC method development of this compound.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control analysis of this compound. The method is stability-indicating, allowing for the separation of the active pharmaceutical ingredient from its degradation products. Proper validation of this method in accordance with regulatory guidelines (e.g., ICH) is essential before its implementation in a quality control laboratory.
References
- 1. This compound [doi.usp.org]
- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Betamethasone Acetate Stock Solutions
Introduction
Betamethasone (B1666872) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely utilized in various research applications, including cell culture experiments to study inflammation, drug efficacy, and cellular signaling pathways. As a corticosteroid ester, it is the 21-acetate ester of betamethasone.[1] Proper preparation of stock solutions from its solid form is a critical first step to ensure accuracy and reproducibility in experimental results. Betamethasone acetate is a white to creamy white, odorless powder.[2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.
Physicochemical and Solubility Data
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties, particularly solubility, is essential for selecting the appropriate solvent for stock solution preparation.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₁FO₆ | [3][4] |
| Molecular Weight | 434.50 g/mol | [2][3][4] |
| Appearance | White to creamy white, odorless powder | [2] |
| Water Solubility | Practically insoluble (30 mg/L at 25°C) | [1][5] |
| Organic Solvents | Freely soluble in acetone; Soluble in ethanol, methanol, chloroform, and methylene (B1212753) chloride. | [1][2][5] |
| Storage (Solid) | Store in a tightly sealed container in a refrigerator (2-8°C). | [6] |
| Storage (Solution) | Store at 2-8°C for short-term use. For long-term storage, aliquot and store at -20°C or lower. Protect from light. | [7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent. DMSO is a common choice for preparing stock solutions of water-insoluble compounds for use in cell culture, as it is miscible with aqueous media at low concentrations.
Materials
-
This compound powder (MW: 434.50 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound should be handled with caution. Avoid direct contact with the skin, eyes, and respiratory tract.[8]
-
Perform all weighing and handling of the powdered compound in a chemical fume hood or a ventilated enclosure.[8]
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.[8][9]
Procedure
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 434.50 g/mol x 1000 mg/g
-
Mass (mg) = 4.345 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 4.35 mg of this compound powder and transfer it into the tared tube. Record the exact mass.
-
-
Dissolution:
-
Using a calibrated pipettor, add the calculated volume of sterile DMSO to the tube containing the this compound. For example, if you weighed exactly 4.345 mg, add 1.0 mL of DMSO.
-
Note: It is often more practical to weigh a slightly larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired concentration.
-
Securely cap the tube.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional):
-
If the stock solution is intended for sterile cell culture applications and the DMSO used was not pre-sterilized, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
For long-term storage, store the aliquots at -20°C or below.[7] For short-term storage (a few days), 2-8°C is acceptable.[7]
-
Workflow and Signaling Pathway Diagrams
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified Glucocorticoid Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. This compound - CD Formulation [formulationbio.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound USP MICRONIZED - PCCA [pccarx.com]
- 5. This compound [chembk.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Betamethasone Acetate in Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Betamethasone Acetate (B1210297), a synthetic glucocorticoid, in cell culture experiments. The following sections detail the mechanism of action, preparation, and application of Betamethasone Acetate for studying its anti-inflammatory, anti-proliferative, and gene-regulatory effects.
Mechanism of Action
This compound is a prodrug that is hydrolyzed to its active form, betamethasone, within the cell.[1][2] Betamethasone then binds to the cytoplasmic glucocorticoid receptor (GR), a ligand-dependent transcription factor.[1][2] This binding event triggers a conformational change in the GR, leading to its activation and translocation into the nucleus.[1][2]
Once in the nucleus, the activated GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins like lipocortin-1.[1][2]
-
Transrepression: The GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of genes encoding cytokines, chemokines, and other inflammatory mediators.[1]
Betamethasone can also exert non-genomic effects by modulating the activity of T-cells, platelets, and monocytes through membrane-bound receptors and second messengers.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro activity of betamethasone.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Betamethasone | 1.0 |
| Betamethasone 17-valerate | 5.0 |
| Betamethasone 21-acetate | 0.6 |
Relative Binding Affinity (RBA) is a measure of the drug's affinity for the glucocorticoid receptor compared to a standard compound (dexamethasone, set to 1.0). A higher RBA indicates greater affinity.[3]
Table 2: In Vitro Anti-inflammatory Activity of Betamethasone
| Inflammatory Mediator | Cell Type | IC50 (M) |
| Interleukin-8 (IL-8) | Newborn Neutrophils | 1.8 x 10-8 |
| Macrophage Inflammatory Protein (MIP) | Newborn Neutrophils | 3.8 x 10-8 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.[3]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.345 mg of this compound (Molecular Weight: 434.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Note: When treating cells, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]
Protocol for Assessing Anti-proliferative Effects in HaCaT Keratinocytes
This protocol is designed to evaluate the anti-proliferative effects of this compound on the human keratinocyte cell line, HaCaT.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells. Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M.[5]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol for Assessing Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well cell culture plates
-
Reagents for Nitric Oxide (NO) quantification (Griess Reagent)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^5 cells per well in a 24-well plate and incubate overnight.[6]
-
-
Pre-treatment:
-
Prepare dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[3]
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[7] Include an unstimulated control and a stimulated vehicle control.
-
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatants.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 values.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vivo Dosing Strategies for Betamethasone Acetate in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acetate (B1210297) is a potent synthetic glucocorticoid with sustained anti-inflammatory and immunosuppressive properties. Its long-acting nature makes it a valuable tool in preclinical research, particularly in the development of therapies for chronic inflammatory diseases. This document provides detailed application notes and protocols for in vivo dosing of betamethasone acetate in various mouse models of inflammation, including arthritis and asthma.
Mechanism of Action
This compound exerts its effects by binding to the cytoplasmic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This genomic action leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. A key mechanism is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in the inflammatory response.[1][2][3] this compound, being an ester prodrug, is hydrolyzed in vivo to the active form, betamethasone, providing a sustained release profile.[4]
Data Presentation: Dosing Regimens
The following tables summarize reported in vivo dosing strategies for betamethasone and other relevant corticosteroids in mouse models of inflammatory diseases. It is important to note that optimal dosing can vary depending on the specific mouse strain, disease model, and experimental endpoints.
Table 1: Betamethasone Dosing in Mouse Models
| Mouse Model | Compound | Dose | Route of Administration | Dosing Regimen | Reference(s) |
| Carrageenan-Induced Arthritis | Betamethasone | 25 mg/kg | Topical | Single dose, 1 hour prior to carrageenan injection | [5] |
| Prenatal Studies (Growth & Development) | Betamethasone | 0.1 mg | Subcutaneous (s.c.) | Two, four, or eight antepartum doses | [6] |
| Prenatal Studies (Motivation/Anxiety) | Betamethasone | 0.1 mg - 0.2 mg | Subcutaneous (s.c.) | Single or twice daily doses on specific gestational days | [7] |
Table 2: Dosing of Other Corticosteroids in Relevant Mouse Models
| Mouse Model | Compound | Dose | Route of Administration | Dosing Regimen | Reference(s) |
| Collagen-Induced Arthritis | Dexamethasone (B1670325) | Not specified in mg/kg | Not specified | Not specified | [8] |
| Collagen-Induced Arthritis | Prednisolone | Not specified in mg/kg | Not specified | Not specified | [9] |
| Antigen-Induced Arthritis | Dexamethasone | Not specified in mg/kg | Not specified | Not specified | [10][11] |
| Ovalbumin-Induced Asthma | Dexamethasone | Not specified in mg/kg | Not specified | Not specified | [4][12] |
| Ovalbumin-Induced Asthma | Fluticasone | Not specified in mg/kg | Intranasal | During OVA challenge | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Injectable Suspension
This protocol describes the preparation of a sterile this compound suspension for subcutaneous or intramuscular injection in mice. This method is adapted from pharmaceutical manufacturing processes for creating a stable, long-acting formulation.[10][14]
Materials:
-
This compound powder (micronized)
-
Sterile Water for Injection (WFI)
-
Dibasic sodium phosphate (B84403) dihydrate
-
Monobasic sodium phosphate dihydrate
-
Edetate disodium (B8443419) (EDTA)
-
Benzalkonium chloride (preservative)
-
Sterile containers (e.g., vials)
-
Homogenizer
-
Autoclave
-
0.22 µm sterile filter
Procedure:
-
Prepare the Aqueous Vehicle:
-
In a sterile container, dissolve dibasic sodium phosphate dihydrate, monobasic sodium phosphate dihydrate, edetate disodium, and benzalkonium chloride in Sterile Water for Injection to create the buffered and preserved vehicle.
-
Sterilize the vehicle solution by filtering it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
-
Prepare the this compound Slurry:
-
In a separate sterile container, disperse the desired amount of micronized this compound powder in a portion of the sterile vehicle (approximately 30-70% of the final volume).
-
Create a uniform slurry by gentle mixing.
-
-
Sterilization of the Slurry:
-
Sterilize the this compound slurry by autoclaving at 121-124°C for 15-30 minutes. Ensure the container is suitable for autoclaving.
-
-
Homogenization and Final Formulation:
-
Aseptically transfer the sterilized this compound slurry to the remaining sterile vehicle.
-
Homogenize the mixture to ensure a uniform and fine particle suspension. The particle size is critical for sustained release and syringeability.
-
Make up the final volume with the sterile vehicle if necessary.
-
Aseptically dispense the final suspension into sterile vials.
-
Note: The final concentration of this compound should be calculated based on the desired dose and injection volume. For example, to administer a 1 mg/kg dose to a 25 g mouse in a 100 µL volume, the concentration of the suspension would need to be 0.25 mg/mL.
Protocol 2: Subcutaneous Administration of this compound in a Mouse Model of Arthritis
This protocol outlines the subcutaneous administration of a prepared this compound suspension in a collagen-induced arthritis (CIA) mouse model.
Materials:
-
Collagen-Induced Arthritis (CIA) mouse model (e.g., DBA/1 mice)
-
Prepared sterile this compound suspension
-
Sterile 1 mL syringes with 25-27 G needles
-
Animal scale
-
70% ethanol
Procedure:
-
Dose Calculation:
-
Weigh each mouse to determine the exact injection volume based on its body weight and the concentration of the this compound suspension.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to expose the flank area.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Lift a fold of skin on the flank and insert the needle at the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the this compound suspension subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Monitoring:
-
Monitor the mice for any adverse reactions at the injection site (e.g., swelling, irritation) and for systemic effects.
-
Assess the development and severity of arthritis according to a standardized scoring system.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. Antitumor promotion and antiinflammation: down-modulation of AP-1 (Fos/Jun) activity by glucocorticoid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of glucocorticoid in mice of asthma induced by ovalbumin sensitisation and RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Studies on type II collagen induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Modulation of inflammation and response to dexamethasone by Annexin 1 in antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betaine inhibits in vitro and in vivo angiogenesis through suppression of the NF-κB and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhaled corticosteroid prevents the thickening of airway smooth muscle in murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Glucocorticoids as Regulators of Macrophage-Mediated Tissue Homeostasis [frontiersin.org]
Application Note: Quantification of Betamethasone Acetate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of betamethasone (B1666872) acetate (B1210297) in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies, drug monitoring, and other research applications in drug development.
Introduction
Betamethasone acetate is a potent synthetic glucocorticoid ester that is hydrolyzed in vivo to its active form, betamethasone.[1] Accurate measurement of this compound in biological matrices is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] This document provides a detailed protocol for the extraction and quantification of this compound in human plasma, utilizing a stable isotope-labeled internal standard to ensure high accuracy and precision.[1][4]
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
This compound-d3 (Internal Standard)[4]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from human plasma.[5][6][7]
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (this compound-d3).
-
Add 6 mL of diisopropyl ether.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1][8]
-
Reconstitute the dried residue in 100-250 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[4][8]
-
Vortex for 30 seconds to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.[4]
Liquid Chromatography
Separation is performed on a C18 or C8 reversed-phase column.[4][5][9]
-
Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent[8]
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Injection Volume: 10 µL[8]
-
Column Temperature: 40 °C[4]
-
Gradient: Isocratic or gradient elution can be used. An example gradient is 30% B to 95% B over 5 minutes.[4][10]
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[5][8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Scan Type: Multiple Reaction Monitoring (MRM)[8]
-
Source Temperature: 120-150 °C[4]
-
Desolvation Temperature: 300-400 °C[4]
-
MRM Transitions: The specific precursor and product ions for this compound and its deuterated internal standard should be optimized. An example transition for a related compound, this compound-d3, is m/z 438 > 400.[10] For betamethasone, a common transition is m/z 393.3 > 373.2.[8]
Data Presentation
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 50 x 4.6 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[2][3][4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 10 µL[8] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Capillary Voltage | 3.0 - 3.5 kV[4] |
| Source Temperature | 150 °C[4] |
| Desolvation Temperature | 400 °C[4] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 20.0 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85%[6] |
| Matrix Effect | Minimal and compensated by internal standard[6] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of the analytical components.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction protocol ensures accuracy and reproducibility. This method is well-suited for supporting pharmacokinetic and other research studies in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of betamethasone in human plasma by liquid chromatography with tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of betamethasone in human plasma by liquid chromatography with tandem mass. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Deuterated Betamethasone Acetate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acetate (B1210297) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Accurate and precise quantification of betamethasone acetate in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] Deuterated this compound (e.g., Betamethasone 21-Acetate-d3) is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it effectively accounts for variability during sample preparation, chromatography, and ionization, thereby minimizing matrix effects and improving data reliability.[2][3][4]
These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices using deuterated this compound as an internal standard.
Principle of Using a Deuterated Internal Standard
The core principle of using a deuterated internal standard lies in the direct comparison of the analytical signal of the target analyte to that of a known concentration of its isotopically labeled counterpart.[5] Since the deuterated standard behaves almost identically to the non-deuterated analyte throughout the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard.[6] This allows for accurate correction and precise quantification.
References
Application Notes and Protocols for Studying Fetal Lung Maturation with Betamethasone Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antenatal corticosteroid therapy is a critical intervention for women at risk of preterm birth, significantly reducing neonatal mortality and morbidity by accelerating fetal lung maturation.[1][2][3] Betamethasone (B1666872), a potent glucocorticoid, is widely used for this purpose.[2][3][4] It enhances the production of surfactant, a substance crucial for reducing surface tension in the alveoli, thereby preventing respiratory distress syndrome (RDS) in premature infants.[3][4] Animal models, particularly the preterm sheep model, have been instrumental in elucidating the mechanisms of action and optimizing dosing strategies for betamethasone.[5] This document provides detailed application notes and experimental protocols for using betamethasone acetate (B1210297) to study fetal lung maturation in these models.
Betamethasone is often administered as a combination of a rapidly acting phosphate (B84403) ester and a more slowly released acetate ester.[2] Research in animal models has demonstrated that the betamethasone acetate component alone can effectively induce lung maturation, potentially with reduced fetal drug exposure compared to combination therapies.[5][6][7] These studies provide a foundation for refining clinical strategies to maximize efficacy while minimizing potential risks to the fetus.[5][6]
Mechanism of Action: Signaling Pathway
Betamethasone, a synthetic glucocorticoid, readily crosses the placenta to exert its effects on the fetal lungs.[3] Its mechanism of action involves binding to intracellular glucocorticoid receptors (GR) in fetal lung cells, primarily type II pneumocytes. This ligand-receptor complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of genes involved in lung development and maturation. Key downstream effects include the increased synthesis and secretion of surfactant proteins (SP-A, SP-B, SP-C, SP-D) and lipids, as well as structural changes that enhance lung compliance and gas exchange.[1]
Experimental Protocols
The following protocols are based on established methodologies for studying betamethasone-induced fetal lung maturation in the preterm sheep model.
Protocol 1: Evaluation of a Single Intramuscular Dose of this compound
This protocol is designed to assess the efficacy of a single dose of this compound in promoting fetal lung maturation.
Animal Model: Pregnant ewes with singleton fetuses at approximately 122 days of gestation (term is ~150 days).
Materials:
-
This compound suspension for injection
-
Saline solution (vehicle control)
-
Syringes and needles for intramuscular injection
-
Surgical equipment for cesarean delivery
-
Ventilator and equipment for assessing neonatal lung function (pressure-volume curves, blood gas analysis)
-
Materials for tissue collection and processing (RNA extraction, histology)
Procedure:
-
Animal Randomization: Pregnant ewes are randomly assigned to treatment or control groups.
-
Dosing:
-
Fetal Delivery: 48 hours after the injection, deliver the preterm lambs via cesarean section.[5][8]
-
Postnatal Assessment:
-
Immediately following delivery, intubate the lambs and initiate mechanical ventilation.
-
Assess lung function over a 30-minute period, recording parameters such as dynamic and static lung compliance, gas exchange (PaCO2), and ventilation efficiency.[5][9]
-
Measure static lung pressure-volume curves after the ventilation period.[5]
-
-
Tissue Collection and Analysis:
-
Following the physiological assessments, euthanize the lambs and collect lung tissue samples.
-
Process the tissue for analysis of surfactant protein (A, B, C) and other relevant gene expression (e.g., ABCA3, aquaporin-5) via RT-qPCR.[5]
-
Perform histological analysis to evaluate structural maturation of the lungs.
-
Protocol 2: Comparative Study of Different Betamethasone Formulations
This protocol allows for the comparison of this compound with betamethasone phosphate and a combination of both.
Animal Model and General Procedures: As described in Protocol 1.
Dosing Groups:
-
Group A (Control): Saline solution.
-
Group B (Beta-Ac): Single intramuscular dose of this compound (e.g., 0.25 mg/kg).[10]
-
Group C (Beta-P): Single intramuscular dose of betamethasone phosphate (e.g., 0.25 mg/kg or 0.5 mg/kg).[10]
-
Group D (Combination): Two intramuscular doses of a 1:1 mixture of betamethasone phosphate and this compound (e.g., 0.25 mg/kg of each, given 24 hours apart), mimicking the standard clinical regimen.[5][11]
Procedure:
-
Administer the assigned treatments to the ewes at the specified time points. For the two-dose regimen, the first injection is given 48 hours before delivery, and the second is given 24 hours before delivery.[10]
-
All other procedures, including delivery, postnatal assessment, and tissue analysis, are performed as described in Protocol 1.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies using this compound in preterm sheep models.
Table 1: Effects of this compound on Fetal Lung Maturation Parameters
| Treatment Group | Dose (mg/kg, maternal weight) | Dynamic Lung Compliance | Static Lung Compliance | Gas Exchange (Ventilation Efficiency) | Surfactant Protein mRNA Expression (A, B, C) |
| Control (Saline) | N/A | Baseline | Baseline | Baseline | Baseline |
| This compound | 0.125 (single dose) | Improved[5][6][12] | Improved[5][12] | Improved[5][6][12] | Increased[5] |
| Beta-Ac + Beta-P | 0.25 (two doses, 24h apart) | Improved[5][6] | Improved[5] | Improved[5] | Increased[5] |
Table 2: Pharmacokinetic Parameters of Different Betamethasone Formulations
| Formulation (0.125 mg/kg dose) | Maternal Peak Plasma Conc. (ng/mL) | Fetal Peak Plasma Conc. (ng/mL) | Total Fetal Exposure (AUC, ng/mL·h) |
| This compound | 27.6[12] | 3.1[5][12] | 56[12] |
| Betamethasone Phosphate | 102[12] | 9.3[5][12] | 78[12] |
Discussion and Conclusion
The use of this compound in animal models has provided significant insights into the treatment of fetal lung immaturity. A single, low dose of intramuscular this compound has been shown to improve lung compliance, gas exchange, and ventilation efficiency to a comparable degree as the standard two-dose combination therapy of this compound and phosphate.[5][6][12] Furthermore, the acetate formulation results in lower peak plasma concentrations and overall fetal exposure to the steroid, which may offer a better safety profile.[5][12]
These findings highlight the potential of this compound as a standalone therapy for fetal lung maturation. The protocols and data presented here serve as a comprehensive resource for researchers aiming to further investigate the efficacy, safety, and mechanisms of action of different antenatal corticosteroid regimens. Future studies could explore long-term outcomes and the effects on other organ systems to further refine clinical applications.
References
- 1. Dose-response effects of betamethasone on maturation of the fetal sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antenatal injection betamethasone- A fetal lung warrior - Indian J Obstet Gynecol Res [ijogr.org]
- 3. neurolaunch.com [neurolaunch.com]
- 4. abclawcenters.com [abclawcenters.com]
- 5. researchgate.net [researchgate.net]
- 6. Low-dose betamethasone-acetate for fetal lung maturation in preterm sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betamethasone dose and formulation for induced lung maturation in fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betamethasone Dose and Formulation for Induced Lung Maturation in Fetal Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transdermal delivery of antenatal steroids to promote fetal lung maturation: Proof of principle data from sheep and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betamethasone for lung maturation: testing dose and formulation in fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The duration of fetal antenatal steroid exposure determines the durability of preterm ovine lung maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Improving Betamethasone Acetate Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the aqueous solubility of betamethasone (B1666872) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: Why is betamethasone acetate poorly soluble in water?
A1: this compound is a lipophilic steroid ester. Its molecular structure contains a large, non-polar steroid backbone with a limited number of hydrogen bonding groups relative to its size, leading to low affinity for polar solvents like water. The aqueous solubility of this compound is cited as approximately 30 mg/L at 25°C.
Q2: What are the common methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound, including:
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin (B1172386).
-
Use of Cosolvents: Blending water with a miscible organic solvent to increase the overall polarity of the solvent system.
-
Micellar Solubilization with Surfactants: Incorporating the drug into micelles formed by surfactant molecules above their critical micelle concentration (CMC).
-
Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier at the molecular level.
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range (nanoparticles) or encapsulating it in lipid-based carriers (liposomes).
Q3: How do I choose the most suitable solubilization method for my experiment?
A3: The choice of method depends on several factors, including the desired final concentration of this compound, the intended application (e.g., in vitro assay, preclinical formulation), regulatory considerations, and the required stability of the final preparation. For initial laboratory-scale experiments, cosolvents and cyclodextrins are often straightforward starting points. For more advanced formulations, nanotechnology approaches may be more suitable.
Troubleshooting Guides
Cyclodextrin-Mediated Solubilization
Problem: Low solubility enhancement with β-cyclodextrin.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Cyclodextrin Concentration | Increase the concentration of β-cyclodextrin in the aqueous solution. Phase solubility studies are recommended to determine the optimal concentration. |
| Poor Complexation Efficiency | Ensure thorough mixing and allow sufficient time for complex formation. Sonication can sometimes facilitate the process. Consider using a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which often has higher aqueous solubility and can form more soluble complexes. |
| Precipitation of the Complex | The drug-cyclodextrin complex itself may have limited solubility. If precipitation occurs at higher cyclodextrin concentrations, you may have reached the solubility limit of the complex. |
Quantitative Data:
While specific data for this compound is limited in readily available literature, a study on the structurally similar dexamethasone (B1670325) acetate showed a 33-fold increase in aqueous solubility in the presence of β-cyclodextrin[1]. Another study on hydrocortisone, another corticosteroid, demonstrated a six-fold increase in water solubility with β-cyclodextrin[2].
Experimental Protocol: Phase Solubility Study
This protocol outlines the steps to determine the effect of a cyclodextrin on the solubility of this compound.
Experimental workflow for a phase solubility study.
Cosolvent Solubilization
Problem: Precipitation of this compound upon dilution of a cosolvent stock solution into an aqueous buffer.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Cosolvent Concentration in the Final Solution | The final concentration of the organic cosolvent (e.g., ethanol (B145695), DMSO, propylene (B89431) glycol) may be too low to maintain the solubility of this compound. It is crucial to determine the minimum required cosolvent concentration for the desired final drug concentration. |
| Inappropriate Cosolvent | Some cosolvents may be more effective than others. Consider screening different pharmaceutically acceptable cosolvents. |
| pH Effects | The pH of the final aqueous buffer can influence the stability and solubility of the drug, although this compound itself is not highly ionizable. |
Quantitative Data:
| Cosolvent | Solubility |
| Ethanol (96%) | Soluble |
| Acetone | Freely soluble |
| Methylene Chloride | Soluble |
| DMSO | ~30 mg/mL[3] |
| Ethanol | ~3 mg/mL[3] |
| DMSO:PBS (pH 7.2) 1:10 solution | ~0.1 mg/mL[3] |
Experimental Protocol: Determining Cosolvent Solubility
Workflow for determining cosolvent solubility.
Surfactant-Based Solubilization
Problem: Low solubility or formation of a cloudy suspension with surfactants.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Surfactant Concentration Below CMC | Micellar solubilization occurs above the critical micelle concentration (CMC) of the surfactant. Ensure that the surfactant concentration in your final solution is above its CMC. |
| Inappropriate Surfactant Type | The solubilization capacity varies between different surfactants. Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used. Consider screening different types of surfactants. |
| Drug-Surfactant Interaction | In some cases, interactions between the drug and the surfactant can lead to the formation of less soluble complexes. |
Experimental Protocol: Micellar Solubilization
Process for micellar solubilization.
Nanotechnology Approaches
Problem: Low drug loading or large particle size of this compound nanoparticles.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Formulation Parameters | The ratio of drug to polymer, the type and concentration of stabilizer, and the properties of the organic and aqueous phases are critical. Systematically optimize these parameters. |
| Inefficient Homogenization | The energy input during homogenization (e.g., sonication or high-pressure homogenization) is crucial for size reduction. Optimize the homogenization time, power, and number of cycles. |
| Drug Crystallization | Rapid precipitation of the drug can lead to the formation of larger crystals instead of amorphous nanoparticles. Control the rate of solvent removal or precipitation. |
Quantitative Data:
A study on betamethasone-loaded poly(ε-caprolactone) nanoparticles reported encapsulation rates of about 75% to 90%. Particle sizes ranged from 150 nm to 400 nm depending on the surfactant used[4].
Experimental Protocol: Nanoprecipitation Method for Nanoparticle Formulation
This protocol describes a general method for preparing this compound nanoparticles.
Workflow for nanoparticle formulation by nanoprecipitation.
Problem: Low encapsulation efficiency of this compound in liposomes.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor Drug-Lipid Interaction | The composition of the lipid bilayer is crucial. Cholesterol is often included to improve membrane stability and drug retention. Optimize the lipid composition and the drug-to-lipid ratio. A study on betamethasone-loaded liposomes used a drug-to-lipid molar ratio of 1:43[5]. |
| Inefficient Hydration | The hydration of the lipid film is a critical step. Ensure the hydration temperature is above the phase transition temperature of the lipids and that agitation is sufficient to form vesicles. |
| Drug Leakage | Drug leakage can occur during storage. Store the liposomal suspension at an appropriate temperature (usually 4°C) and consider the use of lipids that form more rigid bilayers. |
Experimental Protocol: Thin-Film Hydration Method for Liposome (B1194612) Preparation
This is a common method for preparing liposomes encapsulating lipophilic drugs like this compound.
Thin-film hydration method for liposome preparation.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols are general and may require optimization for your specific laboratory conditions and research objectives. Always adhere to appropriate laboratory safety practices.
References
- 1. Physicochemical properties and dissolution studies of dexamethasone acetate-beta-cyclodextrin inclusion complexes produced by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In vitro evaluation of betamethasone-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Betamethasone Acetate Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of betamethasone (B1666872) acetate (B1210297) in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or lower-than-expected efficacy of betamethasone acetate in my cell culture experiments. Could this be a stability issue?
A1: Yes, inconsistent or diminished biological effects can be an indication of compound degradation in the cell culture medium. This compound, like other corticosteroids, can be susceptible to chemical degradation, which may be influenced by the components and pH of your culture medium.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: The main factors include:
-
pH: Most common cell culture media, such as DMEM and RPMI-1640, are buffered to a pH of approximately 7.2-7.4 to support optimal cell growth.[1][2] However, studies on similar betamethasone esters have shown that they are most stable in an acidic pH range (around 3.5-5.0). The alkaline nature of cell culture media can potentially accelerate the degradation of this compound.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. While cell cultures are typically incubated at 37°C, prolonged incubation times can lead to a significant loss of the active compound.[3]
-
Enzymatic Degradation: If you are using a medium supplemented with serum, such as Fetal Bovine Serum (FBS), be aware that it contains various enzymes that could potentially metabolize this compound.
-
Solubility: this compound is practically insoluble in water.[4] If not properly dissolved and diluted, it can precipitate out of the aqueous culture medium, leading to a lower effective concentration.
Q3: How should I prepare a stock solution of this compound for my cell culture experiments?
A3: Due to its poor water solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent.[5] Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[6]
-
Prepare a stock solution of 1-10 mM in DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
When preparing your working solution, dilute the DMSO stock directly into the pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: Can I pre-mix this compound into my bulk cell culture medium and store it?
A4: It is generally not recommended to store this compound in cell culture medium for extended periods. Due to the potential for degradation at physiological pH and temperature, it is best to prepare fresh working solutions from your frozen DMSO stock for each experiment.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Reduced or no biological effect of this compound. | Compound degradation in the culture medium. | Perform a stability study to determine the half-life of this compound in your specific medium and under your experimental conditions (see Experimental Protocols section). Consider replenishing the medium with freshly prepared this compound for long-term experiments. |
| Precipitate observed in the culture medium after adding this compound. | Poor solubility of this compound in the aqueous medium. | Ensure your DMSO stock solution is fully dissolved before dilution. When diluting, add the stock solution to the medium while gently vortexing to ensure rapid dispersal. Avoid "shock" precipitation by performing a stepwise dilution if necessary.[8] |
| High variability in results between experimental replicates. | Inconsistent concentration of active this compound due to degradation or precipitation. | Prepare a fresh working solution for each experiment. Ensure thorough mixing when preparing the working solution and when adding it to the culture plates. Use low-protein-binding plates if you suspect adsorption to the plasticware.[9] |
| Media color changes to yellow faster than in control wells. | This is typically due to increased cell metabolism and lactic acid production, which is an expected outcome of cell proliferation and is generally not indicative of compound instability.[1] | Monitor your cells for signs of toxicity or other unexpected morphological changes. If the color change is rapid and accompanied by cell death, it could indicate a problem with the compound concentration or purity. |
Data on this compound Stability
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining this compound (Mean ± SD) |
| 0 | 100 ± 0 |
| 8 | 92 ± 3.1 |
| 24 | 78 ± 4.5 |
| 48 | 61 ± 5.2 |
| 72 | 45 ± 6.8 |
Table 2: Hypothetical Influence of pH on this compound Stability in Buffer at 37°C over 48 hours
| pH | % Remaining this compound (Mean ± SD) |
| 4.5 | 98 ± 1.5 |
| 7.4 | 61 ± 5.2 |
| 8.0 | 52 ± 4.8 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol allows you to determine the chemical stability of this compound in your specific experimental setup.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of this compound Working Solution:
-
Prepare a 10 µM (or your experimental concentration) working solution of this compound in your complete cell culture medium by diluting your DMSO stock solution.
-
-
Incubation:
-
Dispense the working solution into sterile microcentrifuge tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove a tube and immediately store it at -80°C to halt any further degradation.[9]
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples.
-
To precipitate proteins, add 2 volumes of cold methanol to 1 volume of your sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water is often used. For example, a starting condition of 40% acetonitrile, ramping up to 70% over 15 minutes.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 240 nm.[10]
-
Injection Volume: 20 µL.[10]
-
Run a standard curve of known concentrations of this compound to quantify the amount remaining in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway of Betamethasone
References
- 1. Understanding Color Changes in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 2. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 3. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betamethasone | 378-44-9 [chemicalbook.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. emulatebio.com [emulatebio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing betamethasone acetate precipitation in stock solutions
Welcome to the technical support center for betamethasone (B1666872) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing precipitation in stock solutions and to offer troubleshooting support for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is betamethasone acetate and why is it used in research?
This compound is a synthetic glucocorticoid, a type of corticosteroid, and is the 21-acetate ester of betamethasone.[1] It is widely used in research for its potent anti-inflammatory and immunosuppressive properties.[2] Like other glucocorticoids, it mediates its effects by binding to the glucocorticoid receptor, influencing gene expression and cellular signaling pathways.
Q2: My this compound precipitated after I diluted my stock solution into my cell culture media. Why did this happen?
This is a common issue known as "shock precipitation." this compound is practically insoluble in water.[3] When a concentrated stock solution, typically made in a water-miscible organic solvent like DMSO or ethanol (B145695), is rapidly diluted into an aqueous environment like cell culture media, the compound can crash out of solution. This happens because the local concentration of the organic solvent is no longer sufficient to keep the hydrophobic this compound dissolved in the surrounding aqueous medium.
Q3: What are the best solvents for preparing a this compound stock solution?
Quantitative Data: Solubility of Betamethasone
For reference, the table below provides the approximate solubility of the related compound, betamethasone, in common organic solvents.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 30 |
| Ethanol | 3 |
| 1:10 DMSO:PBS (pH 7.2) | 0.1 |
Data sourced from Cayman Chemical product information for Betamethasone.[4]
Troubleshooting Guide
Issue: Precipitation upon dilution of stock solution
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Dilution | Perform a slow, stepwise dilution. Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. | This prevents the formation of localized areas of high concentration, allowing for better dispersion of the compound.[2] |
| High Final Concentration | Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit. | Betamethasone is sparingly soluble in aqueous buffers.[4] |
| Low Final Solvent Concentration | If permissible for your experiment, slightly increase the final concentration of the organic co-solvent (e.g., up to 0.5% DMSO for many cell lines). | A slightly higher concentration of the organic solvent can help maintain the solubility of the compound in the final aqueous solution.[2] |
Issue: Stock solution appears cloudy or has precipitated over time
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuations | Store stock solutions at a consistent temperature. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5] | The solubility of many compounds is temperature-dependent. Storing at lower temperatures can sometimes decrease solubility.[2] |
| Inappropriate pH | For maximum stability, maintain solutions of betamethasone esters within an acidic pH range of 3.5 to 5.0.[5] | This compound is more stable in acidic conditions.[5][6] |
| Light Exposure | Store stock solutions in light-protected containers (e.g., amber vials).[7] | Some compounds are light-sensitive and can degrade upon exposure to light. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Wear appropriate personal protective equipment.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 434.50 g/mol .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.345 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for long-term storage.
Protocol for Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.
-
Calculate Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your media. Aim to keep the final DMSO concentration below 0.5%.
-
Dilution: While gently vortexing the pre-warmed media, add the calculated volume of the this compound stock solution drop by drop.
-
Final Mix: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Application: Use the freshly prepared media for your experiment immediately. It is not recommended to store aqueous solutions of betamethasone for more than one day.[4]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing a Stable Working Solution
Caption: Workflow for preparing and troubleshooting this compound solutions.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified genomic signaling pathway of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanregent.com [americanregent.com]
Technical Support Center: Betamethasone Acetate Crystallization
Welcome to the technical support center for betamethasone (B1666872) acetate (B1210297) crystallization. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of betamethasone acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of this compound and why are they important?
This compound is known to exhibit polymorphism, meaning it can exist in multiple crystal structures.[1][2] At least three polymorphic forms (Form Iα, Form Iβ, and Form II) and a hydrate (B1144303) have been identified.[3][4] The physical stability and bioavailability of the drug can be significantly affected by its polymorphic form.[5] For instance, different polymorphs can have different solubilities and dissolution rates. In aqueous suspensions, Form II has been identified as the most stable form.[3][5] Controlling crystallization conditions is crucial to produce the desired, most stable polymorph and ensure batch-to-batch consistency.
Q2: My crystallization process is "oiling out." What is happening and how can I prevent it?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil or emulsion) rather than a solid crystal.[6] This often occurs at high levels of supersaturation or when the integration of solute molecules into the crystal lattice is kinetically hindered.[6] Oiled-out products can be sticky, amorphous, and difficult to handle, often leading to impurity entrapment.[6][7]
To prevent oiling out, consider the following strategies:
-
Reduce Supersaturation: Generate supersaturation more slowly by decreasing the cooling rate or slowing the addition of an anti-solvent.[6][7]
-
Adjust Solvent System: The choice of solvent can influence oiling out. Experiment with solvent systems of different polarities.[7]
-
Use Seeding: Introducing seed crystals at a point halfway into the metastable zone can promote direct crystallization and bypass the liquid-liquid phase separation.[6]
-
Modify Concentration: Starting with a lower initial concentration of this compound can prevent the high supersaturation levels that lead to oiling out.[7]
-
Increase Agitation: Proper mixing can prevent localized high supersaturation.[6]
Q3: The crystals I'm producing are too small or needle-shaped. How can I increase the crystal size?
Crystal size and shape (habit) are critical quality attributes that affect downstream processing like filtration and drying.[8][9] Small, fine, or needle-like crystals often result from rapid nucleation compared to crystal growth.
Methods to increase crystal size include:
-
Slower Cooling/Anti-solvent Addition: A slower rate of supersaturation generation favors the growth of existing crystals over the formation of new nuclei.[9]
-
Seeding Strategy: Using a well-defined seeding protocol with a specific amount and size of seed crystals can control nucleation and promote growth, leading to a larger final crystal size.[9][10]
-
Control Agitation: Mixing impacts the particle size distribution. The agitation rate should be optimized to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.[9]
-
Temperature Cycling (Annealing): Cycling the temperature within the metastable zone can dissolve smaller, less stable crystals (fines) and allow the larger crystals to grow, a process known as Ostwald ripening.[11]
Q4: I am observing batch-to-batch inconsistency and poor yield. What are the likely causes?
Inconsistency and low yield can stem from several factors in the crystallization process.
-
Impurity Profile: The presence of even small amounts of impurities can significantly impact nucleation, growth kinetics, and crystal habit.[12] Ensure the purity of your starting material and solvents.
-
Polymorphic Transformation: Uncontrolled transformation from a metastable to a more stable polymorph during the process can lead to changes in crystal properties and potential yield loss.[5]
-
Process Parameter Control: Strict control over parameters like temperature, cooling rate, agitation speed, and solvent ratios is essential for reproducibility.[13]
-
Solubility Issues: this compound is practically insoluble in water.[1][14] Ensure you are using an appropriate solvent system (e.g., acetone (B3395972), ethanol, methylene (B1212753) chloride) to fully dissolve the compound before initiating crystallization.[2]
Data Presentation
Table 1: Solubility Profile of this compound
This table summarizes the solubility of this compound in various common solvents.
| Solvent | Solubility Description | Quantitative Solubility (at 25 °C) |
| Water | Practically insoluble | ~30 mg/L[1][14] |
| Acetone | Freely soluble | Data not readily available |
| Ethanol (96%) | Soluble | Data not readily available |
| Methylene Chloride | Soluble | Data not readily available |
Data sourced from multiple references.[1][2][14][15]
Table 2: Known Polymorphic Forms of this compound
This table outlines the identified polymorphs and key characteristics.
| Polymorph Name | Key Characteristics | Conditions of Formation/Transformation |
| Form Iα & Iβ | Enantiotropic relationship with Form II.[3][5] Form Iα can transform to Form Iβ upon heating.[4][5] | Can be obtained through recrystallization from different solvents.[16][17] |
| Form II | The most stable form when suspended in water.[3][5] | Can be converted to Form Iβ when heated at 160°C.[4][5] |
| Hydrate | Forms in the presence of water, particularly at lower temperatures or from an amorphous state.[16][17] | Grinding Form Iα and Iβ with water can induce transformation to the hydrate.[5] |
Experimental Protocols
Protocol: Recrystallization of this compound for Purity Enhancement
This protocol describes a general method for purifying crude this compound using acetone, based on principles outlined in the literature.[18]
Objective: To remove process impurities and control the crystalline form.
Materials:
-
Crude this compound
-
Acetone (reagent grade or higher)
-
Crystallization vessel with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Methodology:
-
Dissolution: In the crystallization vessel, add the crude this compound to acetone. A common starting ratio is 1 gram of crude product to 40 mL of acetone.[18]
-
Heating: Gently heat the mixture to approximately 50°C while stirring until all the solid has completely dissolved.[18]
-
Hold Period (Optional): Maintain the solution at 50°C with stirring for a period (e.g., 1-2 hours) to ensure complete dissolution and homogeneity.[18]
-
Cooling Crystallization: Initiate the crystallization by slowly cooling the solution. A controlled, linear cooling ramp is recommended (e.g., 5-10°C per hour) to promote the growth of larger crystals.
-
Slurry Maturation: Once the target temperature (e.g., 0-5°C) is reached, continue to stir the resulting slurry for several hours to allow the crystallization to reach equilibrium and maximize the yield.[18]
-
Isolation: Filter the crystals from the mother liquor using the filtration apparatus. Wash the collected crystal cake with a small amount of cold acetone to remove any residual mother liquor.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Mandatory Visualizations
Diagram 1: Troubleshooting Crystallization Issues
Caption: A troubleshooting flowchart for common crystallization problems.
Diagram 2: Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for this compound recrystallization.
Diagram 3: Key Factors Influencing Crystallization
Caption: Interrelated factors that control the final crystal attributes.
References
- 1. This compound [chembk.com]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. Interconversion studies of this compound polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. continuuspharma.com [continuuspharma.com]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hormonetherapeutics.com [hormonetherapeutics.com]
- 13. syrris.com [syrris.com]
- 14. benchchem.com [benchchem.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. CN104059120A - Preparation process of high-purity this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Betamethasone Acetate Concentration for Primary Cell Culture
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of betamethasone (B1666872) acetate (B1210297) in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is betamethasone acetate and its role in primary cell culture?
This compound is a synthetic glucocorticoid, a type of corticosteroid, that serves as a prodrug for its active form, betamethasone.[1][2] It is widely used in cell culture for its potent anti-inflammatory and immunosuppressive properties.[3][4] In research, it is often used to mimic the physiological effects of cortisol, study inflammatory pathways, or induce specific cellular differentiation, such as chondrogenesis in mesenchymal stem cells.[3][5]
Q2: What is a typical starting concentration range for this compound?
The optimal concentration of this compound is highly dependent on the primary cell type and the desired experimental outcome. However, a general starting point for dose-response experiments is in the low nanomolar (nM) to low micromolar (µM) range. For example, in assays measuring glucocorticoid receptor activation, EC50 values (the concentration that produces 50% of the maximal response) for betamethasone have been reported to be around 3.1 nM.[6] For studies on cellular apoptosis or gene expression, concentrations between 0.1 µM and 1 µM have been used.[4] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How does this compound exert its effects on cells?
This compound's mechanism of action involves multiple stages.[3] First, it is hydrolyzed to its active form, betamethasone.[3] Betamethasone then diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding causes a conformational change, activating the receptor. The activated betamethasone-GR complex then translocates into the nucleus. Inside the nucleus, it binds to specific DNA sequences called glucocorticoid response elements (GREs), which modulates the transcription of target genes.[3] This can lead to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory genes that code for cytokines and enzymes like COX-2.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of dexamethasone concentration on cartilage tissue formation from human synovial derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Forced Degradation Studies for Betamethasone Acetate Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on betamethasone (B1666872) acetate (B1210297).
Frequently Asked Questions (FAQs)
1. What are the primary objectives of a forced degradation study for betamethasone acetate?
Forced degradation studies, or stress testing, are crucial for several reasons:
-
To identify the likely degradation products of this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress).
-
To elucidate the degradation pathways of the drug substance.
-
To develop and validate a stability-indicating analytical method that can effectively separate and quantify this compound from its degradation products.
-
To understand the intrinsic stability of the molecule and inform formulation and packaging development.
2. What are the typical stress conditions applied in a forced degradation study of this compound?
Common stress conditions include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 105°C).
-
Photolytic Degradation: Exposing the drug substance (in solid or solution form) to UV and visible light.
3. What is the primary degradation pathway for this compound?
The most common degradation pathway for this compound is the hydrolysis of the acetate ester at the C21 position to form betamethasone.[1][2] Further degradation of the betamethasone molecule can then occur under more strenuous conditions.
4. How can I identify the degradation products of this compound?
A combination of analytical techniques is typically employed for the identification and characterization of degradation products. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (LC-MS/MS) is a powerful tool for this purpose. Nuclear magnetic resonance (NMR) spectroscopy can also be used for definitive structural elucidation of isolated degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation or very little degradation is observed under stress conditions. | Stress conditions are not harsh enough (concentration of stressor, temperature, or duration of exposure is too low). | Incrementally increase the severity of the stress conditions. For example, increase the concentration of the acid/base, raise the temperature, or prolong the exposure time. Aim for a target degradation of 5-20%.[3] |
| Complete degradation of this compound is observed. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. For example, use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase composition or pH. Column degradation. Co-elution of the parent drug and degradation products. | Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH), trying a different column chemistry, or modifying the gradient elution profile. |
| Mass balance is not within the acceptable range (typically 90-110%). | Co-eluting peaks. Non-chromophoric degradation products. Volatile degradation products. Degradation products are not eluted from the column. | Ensure the analytical method can separate all degradation products. Use a universal detector like a charged aerosol detector (CAD) or a mass spectrometer to detect non-chromophoric compounds. For volatile products, consider using gas chromatography (GC). Ensure that the run time is sufficient to elute all compounds. |
| Inconsistent or irreproducible results. | Variability in sample preparation. Instability of degradation products after formation. Fluctuations in instrument performance. | Standardize the sample preparation procedure. Analyze samples immediately after stress testing or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
Quantitative Data Summary
The following table summarizes typical degradation percentages for corticosteroids under various forced degradation conditions. Note that these are representative values, and actual results for this compound may vary depending on the specific experimental conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Typical % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 30 min | 10-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 30 min | 15-30% |
| Oxidation | 20% H₂O₂ | 60°C | 30 min | 5-15% |
| Thermal (Solid) | N/A | 105°C | 360 hours | 5-10% |
| Photolytic (Solution) | UV/Visible Light | Ambient | Varies | 10-25% |
Experimental Protocols
Forced Degradation Sample Preparation
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 30 minutes. Cool the solution and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (B78521) before dilution and injection into the HPLC system.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for 30 minutes. Cool the solution and neutralize it with an appropriate amount of 0.1 M hydrochloric acid before dilution and analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add an equal volume of 20% hydrogen peroxide. Keep the solution at 60°C for 30 minutes. Dilute the solution with the mobile phase before analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 105°C for 24-48 hours. After exposure, dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Prepare a solution of this compound in a suitable solvent. Expose the solution to a combination of UV and visible light in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (B52724) (e.g., 90:4:6 v/v/v).[4]
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v/v).[4]
-
Gradient Elution: A linear gradient program should be developed to ensure the separation of this compound from all its degradation products.
-
Column Temperature: 50°C.[4]
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 20 µL.[4]
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Primary degradation pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. japtronline.com [japtronline.com]
- 3. sgs.com [sgs.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Betamethasone Acetate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of betamethasone (B1666872) acetate (B1210297) in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of betamethasone acetate in cell culture?
A1: this compound, a potent synthetic glucocorticoid, can induce a range of off-target effects that are often dependent on the cell type and concentration used. Common off-target effects observed in vitro include:
-
Cytotoxicity: High concentrations can lead to cell death.
-
Inhibition of Cell Proliferation: Glucocorticoids can arrest the cell cycle in certain cell types.[1]
-
Induction of Apoptosis: Betamethasone can trigger programmed cell death in sensitive cell lines.[1][2]
-
Alterations in Cell Differentiation: It can influence the differentiation pathways of progenitor cells.[1]
-
Changes in Gene Expression: Betamethasone can regulate genes beyond the intended therapeutic targets, affecting pathways related to cell proliferation and extracellular matrix remodeling.[3]
Q2: How does this compound exert its effects, both on- and off-target?
A2: this compound is a prodrug that is hydrolyzed to its active form, betamethasone.[4] The primary mechanism of action is through the binding to the cytoplasmic glucocorticoid receptor (GR).[5]
-
On-Target Effects (Transactivation/Transrepression): Upon binding, the betamethasone-GR complex translocates to the nucleus. It can then either bind to Glucocorticoid Response Elements (GREs) on DNA to increase the expression of anti-inflammatory proteins (transactivation) or interfere with the activity of other transcription factors (like NF-κB) to decrease the expression of pro-inflammatory proteins (transrepression).[5][6]
-
Off-Target Effects: These can arise from several mechanisms:
-
"Off-target" gene regulation: The GR can bind to non-canonical DNA sites or interact with other transcription factors, leading to the regulation of unintended genes.[7]
-
Non-genomic effects: At high concentrations, betamethasone can exert rapid effects that are independent of gene transcription, potentially by interacting with cell membrane-associated receptors or ion channels.
-
Metabolic effects: Glucocorticoids can alter cellular metabolism, which can have widespread consequences.[8]
-
Q3: What is the recommended starting concentration for this compound in vitro?
A3: The optimal concentration of this compound is highly dependent on the specific cell type and the desired biological outcome. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target effects.[1]
-
Starting Range: A common starting range for in vitro experiments is 0.1 nM to 10 µM.[1]
-
Literature Review: It is advisable to consult the literature for concentrations used in similar cell types or for similar desired effects.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: Proper preparation and storage are critical to ensure the stability and activity of this compound.
-
Solvent Selection: this compound is soluble in organic solvents like methanol, acetonitrile, and DMSO.[9] For cell culture experiments, a stock solution is typically prepared in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO.
-
Storage:
-
Stock Solutions: Store stock solutions at -20°C or -80°C to minimize degradation.[9] Avoid repeated freeze-thaw cycles.[9]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. Do not store this compound in culture medium for extended periods.
-
-
Stability: this compound is susceptible to hydrolysis. Ensure the pH of your solutions is within a stable range (e.g., 3.5-5.0 if in an aqueous buffer system, though for cell culture, the medium's buffered pH is standard).[9]
Troubleshooting Guides
Issue 1: High levels of cell death are observed after treatment with this compound.
-
Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity.[1] The solvent (e.g., DMSO) concentration may also be toxic to the cells.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Viability Assay:
-
Culture your cells with a wide range of this compound concentrations (e.g., from 0.1 nM to 100 µM).
-
Include a vehicle control with the highest concentration of DMSO used in your dilutions.
-
Assess cell viability using methods like MTT, XTT, or trypan blue exclusion at different time points (e.g., 24, 48, 72 hours).
-
-
Lower the Concentration: Based on the viability assay results, select a concentration that maintains high cell viability while still achieving the desired biological effect.
-
Reduce Exposure Time: Consider shorter incubation times with this compound.
-
Issue 2: Inconsistent or unexpected changes in the expression of target and off-target genes.
-
Possible Cause: Variability in experimental conditions or the inherent complexity of glucocorticoid signaling.
-
Troubleshooting Steps:
-
Control Experimental Variables:
-
Cell Passage Number: Use cells within a narrow and early passage range.
-
Cell Confluency: Seed cells at a consistent density and begin treatment at the same level of confluency for all experiments.[1]
-
-
Optimize Serum Concentration: Components in fetal bovine serum (FBS) can bind to glucocorticoids, affecting their bioavailability. Consider reducing the serum concentration or using serum-free medium during treatment, if your cells can tolerate it.
-
Use a More Specific Glucocorticoid: If off-target effects are persistent and problematic, consider testing other glucocorticoids that may have a different potency or off-target profile.[1]
-
Employ Advanced Delivery Systems: For highly specific targeting, consider strategies like antibody-drug conjugates that deliver the glucocorticoid to specific cell types, although this is a more advanced and complex approach.[10]
-
Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory Activity of Betamethasone
| Inflammatory Mediator | Cell Type | IC50 (M) | Reference |
| Interleukin-8 (IL-8) | Newborn Neutrophils | 1.8 x 10⁻⁸ | [4] |
| Macrophage Inflammatory Protein (MIP) | Newborn Neutrophils | 3.8 x 10⁻⁸ | [4] |
IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay
This protocol outlines the steps to determine the optimal concentration of this compound and assess its cytotoxicity.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.[1]
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).[1]
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the existing medium from the cells.
-
Replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired experimental time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for Betamethasone.
Caption: Troubleshooting Workflow for Cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sex-specific effects of betamethasone on glucocorticoid and apoptotic signalling pathways in the sheep placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticosteroid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Betamethasone Acetate Suspension Injection Protocols
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the preparation and administration of betamethasone (B1666872) acetate (B1210297) suspensions for experimental use.
Troubleshooting Guide
This section provides solutions to potential problems that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Syringeability or Injectability | High viscosity of the suspension, particle aggregation, or inappropriate needle gauge. | - Ensure the suspension is at room temperature before use. - Gently agitate the vial to ensure a uniform suspension; avoid vigorous shaking which can cause foaming. - Use a larger gauge needle (e.g., 21G or 23G) for administration. - Evaluate the formulation for appropriate concentrations of suspending and wetting agents. |
| Inconsistent Drug Delivery/Variable Bioavailability | Particle settling, aggregation, or improper injection technique. | - Ensure the suspension is homogenous before drawing it into the syringe by following a consistent resuspension protocol. - For intramuscular injections, ensure the needle is at a 90-degree angle to the skin and has penetrated deep into the muscle tissue.[1] - Rotate injection sites for repeated administrations to avoid tissue damage and ensure consistent absorption.[1] |
| Flocculation or Agglomeration of Suspension | Improper formulation, pH shifts, or incompatibility with co-administered drugs or diluents. | - Avoid mixing with local anesthetics containing preservatives like parabens or phenol, as this can cause flocculation.[2] - Ensure the pH of the formulation is maintained within the optimal range for stability. - Conduct compatibility studies before co-administering with other agents. |
| Degradation of Betamethasone Acetate | Exposure to light, inappropriate storage temperatures, or chemical instability in the formulation. | - Store the suspension protected from light at controlled room temperature (20° to 25°C or 68° to 77°F).[3][4] - Accelerated stability studies have shown that this compound can be affected by higher temperatures (e.g., 45°C).[5][6] - Ensure the formulation is buffered appropriately to maintain pH and minimize hydrolysis. |
| Clogging of the Needle During Injection | Large particle size or particle aggregation. | - Characterize the particle size distribution of your suspension to ensure it is within the expected range. - If formulating your own suspension, consider homogenization or microfluidization to reduce particle size and improve uniformity. |
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What are the key excipients in a stable this compound suspension?
-
A1: A typical formulation includes buffering agents (e.g., monobasic and dibasic sodium phosphate) to maintain pH, a surfactant (e.g., polysorbate 80) to aid in wetting the drug particles, a chelating agent (e.g., disodium (B8443419) edetate), and a preservative (e.g., benzalkonium chloride).[7]
-
-
Q2: Can I dilute a this compound suspension?
-
A2: It is generally not recommended to dilute the suspension as it can alter the stability and performance of the formulation.[2] If dilution is necessary for your experimental protocol, it should be done with a validated, compatible vehicle, and the stability of the diluted suspension should be confirmed.
-
-
Q3: What is the purpose of combining this compound with betamethasone sodium phosphate (B84403)?
-
A3: This combination provides both immediate and sustained action. Betamethasone sodium phosphate is soluble and acts rapidly, while the less soluble this compound provides a depot for prolonged effect.[7]
-
Administration
-
Q4: What is the recommended administration technique for intramuscular (IM) injection?
-
A4: For IM injections, use a sufficiently long needle to ensure deep muscle penetration, avoiding subcutaneous fat. The injection should be administered slowly and steadily. It is crucial not to administer this compound suspensions intravenously.[3]
-
-
Q5: Are there any contraindications for experimental injections?
Analytical & Quality Control
-
Q6: How can I assess the stability of my this compound suspension?
-
A6: Stability can be evaluated through physical and chemical analysis. Physical stability involves monitoring for changes in color, pH, particle size, and resuspendability.[5] Chemical stability is typically assessed using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and detect any degradation products.[7][8]
-
-
Q7: What analytical methods are used to characterize this compound suspensions?
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration.
-
-
Preparation of Sample Solution:
-
Dilute the this compound suspension with the mobile phase to achieve a theoretical concentration similar to the standard solution.
-
Centrifuge the sample to pellet the excipients and filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 240 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms to identify and quantify the main peak and any impurities.
-
Protocol 2: In Vitro Dissolution Testing
This protocol describes a method for evaluating the in vitro release of this compound from a suspension.
-
Apparatus:
-
USP Apparatus 4 (Flow-Through Cell).
-
-
Dissolution Medium:
-
Phosphate buffer (pH 7.4) with a surfactant (e.g., 0.1% Sodium Lauryl Sulfate) to ensure sink conditions.[7]
-
-
Procedure:
-
Introduce a known amount of the suspension into the flow-through cell.
-
Pump the dissolution medium through the cell at a constant flow rate.
-
Collect samples of the eluate at predetermined time intervals.
-
-
Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC.
-
Plot the cumulative percentage of drug released versus time to generate a dissolution profile.
-
Visualizations
Caption: Workflow for characterizing this compound suspensions.
Caption: Decision tree for troubleshooting injection problems.
References
- 1. opatoday.com [opatoday.com]
- 2. betamethasone (systemic) [glowm.com]
- 3. Betamethasone Sodium Phosphate and this compound Injectable Suspension, USP, 6 mg/mL [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating Betamethasone Acetate-Induced Gene Expression Changes with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of qPCR-based validation of gene expression changes induced by the synthetic glucocorticoid, betamethasone (B1666872) acetate (B1210297). It offers supporting experimental data, detailed methodologies, and comparisons with other glucocorticoids to aid researchers in designing and interpreting their experiments.
Comparison of Betamethasone Acetate's Effects on Gene Expression
This compound, a potent glucocorticoid, modulates gene expression by binding to the glucocorticoid receptor (GR). This interaction leads to the transactivation or transrepression of target genes, influencing various cellular processes, including inflammation, proliferation, and metabolism. Quantitative PCR (qPCR) is the gold standard for validating these changes in gene expression due to its high sensitivity and specificity.
qPCR Validation of Glucocorticoid-Regulated Genes
The following table summarizes the fold changes in the expression of key glucocorticoid-regulated genes in response to treatment with this compound and other glucocorticoids, as validated by qPCR in various studies.
| Gene | Function | Glucocorticoid | Cell Type/Model | Fold Change (vs. Control) | Reference |
| FKBP5 | Glucocorticoid receptor co-chaperone, negative feedback | Dexamethasone (B1670325) | Lymphoblastoid cell lines | ~5-fold increase | [1] |
| GILZ | Glucocorticoid-induced leucine (B10760876) zipper, anti-inflammatory | Dexamethasone | Not Specified | Not Specified | [2] |
| SGK1 | Serum/glucocorticoid-regulated kinase 1, cell survival | Corticosterone | Rat Hippocampus | Not Specified | [3] |
| SP-A | Surfactant Protein A, lung function | Betamethasone | Human NCI-H441 lung cells | Upregulation at 10⁻¹⁰-10⁻¹² M | [4] |
| SP-A | Surfactant Protein A, lung function | Dexamethasone | Human NCI-H441 lung cells | Upregulation at 10⁻¹⁰-10⁻¹² M | [4] |
| VEGF | Vascular Endothelial Growth Factor, angiogenesis | Betamethasone | Newborn rat lung | Tendency for induction | [5] |
| VEGF | Vascular Endothelial Growth Factor, angiogenesis | Dexamethasone | Newborn rat lung | Decrease | [5] |
| Has2 | Hyaluronan Synthase 2, extracellular matrix | Betamethasone | Fetal rat lung fibroblasts | 3.3-fold decrease | [6] |
| Plk2 | Polo-like kinase 2, cell cycle regulation | Betamethasone | Fetal rat lung fibroblasts | Not Specified | [6] |
Note: The fold changes can vary depending on the cell type, glucocorticoid concentration, and treatment duration.
Comparative Efficacy: this compound vs. Other Glucocorticoids
Studies comparing the effects of different glucocorticoids reveal variations in their potency and impact on gene expression.
-
Betamethasone vs. Dexamethasone: In a study on human lung cells, both betamethasone and dexamethasone induced a dose-dependent, biphasic response in surfactant protein A (SP-A) mRNA levels. At lower concentrations, both upregulated SP-A, while at higher concentrations, they were inhibitory. Dexamethasone was found to be more effective at inducing these changes[4][7]. Another study in a fetal mouse model suggested that betamethasone was two- to threefold more potent than dexamethasone in accelerating fetal lung maturity[8]. A study in fetal sheep indicated that a combination of this compound and betamethasone phosphate (B84403) was more effective in promoting fetal lung maturation than dexamethasone phosphate alone[9].
-
Betamethasone vs. Corticosterone: In fetal rat lung fibroblasts, betamethasone stimulated a much stronger transcriptional response for both induced and repressed genes compared to the endogenous glucocorticoid, corticosterone[10][11].
-
Alternative Glucocorticoids: In situations where betamethasone and dexamethasone are unavailable, hydrocortisone (B1673445) has been considered as an alternative for enhancing fetal lung maturity, though they differ in potency and placental transfer[12].
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for obtaining reproducible and reliable qPCR results.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) at a suitable density in 6-well plates and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with the desired concentration of this compound (or other glucocorticoids) or a vehicle control (e.g., DMSO or ethanol). Ensure the final concentration of the vehicle is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
II. RNA Isolation and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves homogenization, phase separation, and precipitation of RNA.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
III. cDNA Synthesis
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). Typically, 1 µg of total RNA is used per reaction.
-
No-RT Control: Include a no-reverse transcriptase control for each RNA sample to check for genomic DNA contamination.
IV. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.[6][13][14] The expression of the target gene is normalized to the expression of a stable reference gene.
Mandatory Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for qPCR Validation.
References
- 1. The influence of FKBP5 genotype on expression of FKBP5 and other glucocorticoid-regulated genes, dependent on trauma exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Comparison of the effects of betamethasone and dexamethasone on surfactant protein A mRNA expression in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone and betamethasone for prenatal lung maturation: differences in vascular endothelial growth factor expression and alveolarization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A placebo-controlled, blinded comparison between betamethasone and dexamethasone to enhance lung maturation in the fetal mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antenatal dexamethasone vs. betamethasone dosing for lung maturation in fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Betamethasone Acetate and Betamethasone Phosphate Efficacy
An Objective Guide for Researchers and Drug Development Professionals
Betamethasone (B1666872), a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune conditions. Its efficacy is significantly influenced by the ester form in which it is administered, primarily as betamethasone acetate (B1210297) or betamethasone phosphate (B84403). These esters, while sharing the same active moiety, possess distinct physicochemical properties that dictate their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of betamethasone acetate and betamethasone phosphate, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.
Physicochemical and Pharmacokinetic Profile
The fundamental difference between this compound and betamethasone phosphate lies in their solubility, which directly impacts their rate of absorption and duration of action. Betamethasone phosphate is a freely water-soluble ester, allowing for rapid absorption and a prompt onset of anti-inflammatory effects.[1][2] In contrast, this compound is only slightly soluble in water, leading to slower absorption from the injection site and providing a sustained or prolonged therapeutic effect.[1][2]
These distinct properties are often leveraged in combination formulations, such as Celestone Soluspan®, which contains both betamethasone sodium phosphate and this compound.[2] This combination is designed to provide both immediate and sustained anti-inflammatory activity.[2]
A pharmacokinetic study in healthy male volunteers administered a single intramuscular dose of a combination product containing 3 mg of betamethasone phosphate and 3 mg of this compound revealed the distinct absorption profiles of the two esters.[3] Betamethasone phosphate was readily absorbed, while this compound was not detected in the plasma, suggesting it acts as a prodrug or reservoir that is slowly hydrolyzed to the active betamethasone, thereby conferring its extended-release characteristics.[3]
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Betamethasone Phosphate | This compound |
| Solubility in Water | Freely soluble[1] | Practically insoluble[1][2] |
| Absorption Rate | Rapid[4][5] | Slow[6] |
| Onset of Action | Prompt[2] | Sustained[2] |
| Duration of Action | Short | Long[6] |
| Peak Plasma Time (Tmax) of Betamethasone | ~1.56 - 2.52 hours (in combination)[1] | Not directly measured (acts as a depot)[3] |
| Mean AUC(0-t) of Betamethasone Phosphate | 96.01 ng/h/mL[3] | Not Applicable |
| Half-life (t½) of Betamethasone | ~12.92 hours (in combination)[3] | Contributes to prolonged plasma levels[6] |
Mechanism of Action: The Glucocorticoid Signaling Pathway
Both this compound and betamethasone phosphate exert their anti-inflammatory and immunosuppressive effects through the same mechanism of action upon conversion to the active betamethasone molecule. Betamethasone, like other corticosteroids, binds to the glucocorticoid receptor (GR) in the cytoplasm.[7][8]
The following diagram illustrates the classical genomic signaling pathway of glucocorticoids:
Upon binding to betamethasone, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (Hsp), and translocates to the nucleus.[8] In the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This interaction leads to the upregulation of genes encoding anti-inflammatory proteins, such as lipocortin-1, and the downregulation of genes encoding pro-inflammatory proteins, including cytokines and chemokines.
Experimental Protocols for Efficacy Assessment
The anti-inflammatory efficacy of corticosteroid formulations is commonly evaluated using preclinical animal models. A standard and widely used model is the carrageenan-induced paw edema model in rodents.
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Test Compound Administration: this compound, betamethasone phosphate, or a combination formulation is administered, typically via intramuscular or subcutaneous injection, at a predetermined time before carrageenan injection. The vehicle used for the control group should be identical to that of the treatment groups.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours post-carrageenan).
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the control group.
The following diagram outlines the workflow for this experimental protocol:
Comparative Efficacy in Clinical Applications
The choice between this compound and betamethasone phosphate, or their combination, is guided by the desired therapeutic outcome. For conditions requiring a rapid and potent anti-inflammatory response, the soluble phosphate ester is preferred. For chronic conditions where sustained anti-inflammatory action is beneficial, the less soluble acetate ester provides a longer duration of effect.
A clinical trial comparing a combination of betamethasone dipropionate/betamethasone phosphate with this compound/betamethasone phosphate for intra-articular injection in patients with rheumatic diseases found no significant difference in the time to onset of action between the two preparations.[9] However, the duration of the anti-inflammatory effect varied, with some patients experiencing relief for over three months.[9]
The logical relationship between the chemical properties of the esters and their clinical effects is summarized in the diagram below:
Conclusion
This compound and betamethasone phosphate are two critical formulations of a potent corticosteroid, each with a distinct clinical utility rooted in its chemical properties. The high water solubility of betamethasone phosphate translates to a rapid onset of action, making it suitable for acute inflammatory conditions. Conversely, the poor water solubility of this compound results in a sustained-release profile, ideal for managing chronic conditions. The combination of both esters in a single formulation provides a therapeutic approach that leverages the advantages of both rapid and prolonged anti-inflammatory effects. A thorough understanding of these differences is paramount for researchers and clinicians in the development and application of corticosteroid therapies.
References
- 1. mipropiolio.wordpress.com [mipropiolio.wordpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and this compound to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative double-blind trial of intra-articular injections of two long-acting forms of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Influence of Polymorphism: A Comparative Analysis of Betamethasone Acetate Crystalline Forms in Preclinical Assays
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of active pharmaceutical ingredients is paramount. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's stability, dissolution rate, and ultimately, its therapeutic efficacy. This guide provides a comparative overview of the known polymorphs of betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, and explores their potential differential effects in key preclinical assays.
While direct comparative biological studies on betamethasone acetate polymorphs are not extensively available in public literature, this guide synthesizes the existing data on their physicochemical characteristics and extrapolates the likely implications for in vitro and in vivo performance. By understanding these differences, researchers can make more informed decisions in formulation development and preclinical evaluation.
Physicochemical Properties: A Tale of Three Forms
This compound is known to exist in at least three polymorphic forms, designated as Form Iα, Form Iβ, and Form II, in addition to a hydrated form.[1][2] These forms exhibit distinct thermal properties and stability profiles. Form II is recognized as the most stable crystalline form when suspended in water.[1][2][3] Metastable forms, like Form Iα and Form Iβ, tend to convert to the more stable Form II over time in an aqueous environment.[1]
| Property | Form Iα | Form Iβ | Form II | Hydrate |
| Thermodynamic Stability in Water | Metastable | Metastable | Most Stable | Can convert to Form II at elevated temperatures |
| Interconversion | Can convert to Form II in water | Can convert to Form II in water | Stable in water | Stable at lower temperatures in water |
| Relative Dissolution Rate (Inferred) | Higher | Higher | Lower | Variable |
Note: The relative dissolution rates are inferred based on the established principles of polymorphism, where metastable forms are typically more soluble than stable forms.
The Glucocorticoid Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression, suppressing pro-inflammatory mediators and upregulating anti-inflammatory proteins.
References
A Head-to-Head Comparison of Betamethasone Acetate and Prednisolone on Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, corticosteroids remain a cornerstone for managing a spectrum of inflammatory and autoimmune conditions. Their efficacy is largely attributed to their profound ability to suppress the production of pro-inflammatory cytokines. Among the array of available glucocorticoids, betamethasone (B1666872) acetate (B1210297) and prednisolone (B192156) are widely utilized. This guide provides a comparative analysis of these two compounds, focusing on their impact on cytokine inhibition, supported by available experimental data and an examination of their underlying mechanisms of action.
Relative Anti-inflammatory Potency
| Parameter | Betamethasone | Prednisolone | Reference |
| In Vitro Immunosuppressive Potency | Very Potent | Intermediate Potency | [1] |
| Equivalent Anti-inflammatory Dose | 0.6 mg - 0.75 mg | 5 mg | [2][3] |
| Relative Glucocorticoid Potency | ~25-40 | 4 | [3] |
These data indicate that betamethasone is approximately 6.7 to 8.3 times more potent than prednisolone in eliciting a general anti-inflammatory response. This enhanced potency is a critical consideration in therapeutic applications.
Interestingly, a study comparing the in vitro inhibition of various chemokines by several corticosteroids, including betamethasone and prednisone (B1679067) (the prodrug of prednisolone), revealed that for the chemokine RANTES, prednisone exhibited significantly greater inhibitory potency than betamethasone.[4] This suggests that the relative potency of these glucocorticoids may vary depending on the specific cytokine or chemokine being targeted.
Mechanism of Cytokine Inhibition by Glucocorticoids
Both betamethasone acetate and prednisolone are agonists of the glucocorticoid receptor (GR). Their mechanism of action in suppressing cytokine production is multifaceted and primarily involves the modulation of gene transcription.
Upon entering a target cell, the corticosteroid binds to the cytosolic GR, leading to a conformational change and dissociation from a chaperone protein complex. The activated corticosteroid-GR complex then translocates to the nucleus, where it exerts its anti-inflammatory effects through two main pathways:
-
Transactivation: The corticosteroid-GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: More central to their cytokine-inhibiting effect, the activated GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6.[[“]]
Experimental Protocols
While direct comparative studies are lacking, a standardized in vitro experimental workflow can be employed to elucidate the differential effects of this compound and prednisolone on cytokine inhibition.
Objective: To compare the dose-dependent inhibitory effects of this compound and prednisolone on the production of pro-inflammatory cytokines by stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, or Phytohemagglutinin (PHA) for lymphocytes).
-
This compound and Prednisolone stock solutions.
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Cell viability assay (e.g., MTT or Trypan Blue).
Procedure:
-
Cell Culture: Culture PBMCs or the chosen cell line under standard conditions (37°C, 5% CO2).
-
Drug Treatment: Seed cells in multi-well plates and pre-incubate with a range of concentrations of this compound or prednisolone for a specified time (e.g., 1-2 hours). Include a vehicle control group.
-
Stimulation: Add the stimulating agent (e.g., LPS or PHA) to the cell cultures to induce cytokine production.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed cytokine inhibition is not due to drug-induced cytotoxicity.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each drug concentration relative to the stimulated control. Determine the IC50 (half-maximal inhibitory concentration) value for each drug for each cytokine.
Conclusion
Both this compound and prednisolone are effective inhibitors of pro-inflammatory cytokine production, acting through the glucocorticoid receptor to modulate gene expression. Based on relative potency data, betamethasone is a significantly more potent anti-inflammatory agent than prednisolone. However, the limited availability of direct head-to-head studies on specific cytokine inhibition profiles highlights a knowledge gap. Further in vitro and in vivo studies employing standardized experimental protocols are warranted to provide a more detailed and nuanced understanding of the comparative effects of these two important corticosteroids on the complex network of cytokines involved in inflammation. Such data would be invaluable for optimizing therapeutic strategies and for the development of next-generation anti-inflammatory drugs.
References
Evaluating the bioequivalence of generic versus brand-name betamethasone acetate
An objective analysis of the bioequivalence between generic and brand-name formulations of betamethasone (B1666872) acetate (B1210297), supported by pharmacokinetic data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a comprehensive evaluation of the bioequivalence of generic and brand-name betamethasone acetate formulations. This compound, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties.[1] As with many pharmaceuticals, the availability of generic alternatives raises questions regarding their therapeutic equivalence to the original brand-name product. This comparison delves into the key pharmacokinetic parameters and study designs employed to establish bioequivalence, ensuring that generic formulations meet the stringent regulatory standards for safety and efficacy.
Pharmacokinetic Bioequivalence Data
The bioequivalence of a generic and a branded formulation of a betamethasone injectable suspension was evaluated in a single-dose, randomized, open-label, two-period crossover study involving 24 healthy male volunteers.[2][3] The study aimed to compare the rate and extent of absorption of the two formulations. The key pharmacokinetic parameters measured were the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero extrapolated to infinity (AUC0-∞).[2]
The results of the study demonstrated that the 90% confidence intervals (CIs) for the ratio of the geometric means (generic/brand) for Cmax, AUC0-t, and AUC0-∞ fell within the regulatory acceptance range of 80-125%.[2][3] This indicates that the generic formulation is bioequivalent to the brand-name product in terms of the rate and extent of absorption.
Below is a summary of the pharmacokinetic parameters from the study:
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation (Brand-Name) | 90% Confidence Interval |
| Cmax (ng/mL) | 22.68 | 24.70 | 85.4% - 104.4%[2][3] |
| AUC0-t (ng·h/mL) | Not explicitly stated | Not explicitly stated | 96.2% - 112.1%[2][3] |
| AUC0-∞ (ng·h/mL) | Not explicitly stated | Not explicitly stated | 98.3% - 115.8%[2][3] |
| Tmax (h) | 2.2 | 1.9 | Not applicable for bioequivalence decision |
Data presented is based on a bioequivalence study of a betamethasone injectable suspension containing betamethasone dipropionate and betamethasone disodium (B8443419) phosphate.[4]
Experimental Protocols
The evaluation of bioequivalence was conducted through a meticulously designed clinical trial. The following section details the methodology employed in the comparative study.
Bioequivalence Study Design
A single-dose, randomized, open-label, two-period, two-sequence crossover study is a standard design for bioequivalence assessment.[2][5]
-
Study Population: The study enrolled 24 healthy adult male volunteers.[2] Participants underwent a comprehensive medical screening to ensure they met the inclusion criteria and had no contraindications.
-
Randomization and Blinding: The study was open-label, meaning both the researchers and participants knew which formulation was being administered.[2] However, the sequence of receiving the test and reference drug was randomized.
-
Drug Administration: A single dose of either the generic or brand-name betamethasone injectable suspension was administered to each participant.[2]
-
Washout Period: A washout period of two weeks separated the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the second formulation.[2]
-
Blood Sampling: Blood samples were collected from each participant at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours).[2]
-
Bioanalytical Method: The concentration of betamethasone in the plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[2][3] The analytical method was validated for its selectivity, sensitivity, linearity, precision, and accuracy.[5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparative bioequivalence study of two marketed formulation of betamethasone injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Betamethasone Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of Betamethasone Acetate, a potent synthetic glucocorticoid, is critical for ensuring personnel safety, protecting the environment, and adhering to regulatory standards. As an active pharmaceutical ingredient (API), this compound is classified as hazardous waste, primarily due to its potential to cause damage to an unborn child, cause damage to organs through prolonged exposure, and its high toxicity to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and pose significant health risks.
This guide provides a step-by-step operational plan for the proper management and disposal of this compound waste generated in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] | Protects eyes from contact with dust, aerosols, or splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene), inspected before use.[2] | Prevents dermal absorption and skin contact.[2] |
| Body Protection | Fire/flame resistant and impervious lab coat or gown.[2] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded, dust is generated, or irritation is experienced.[2] | Prevents inhalation, which can be fatal.[1][2] |
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is through a licensed hazardous material disposal company, typically via high-temperature incineration.[3] Under no circumstances should this chemical waste be disposed of down the drain or mixed with general refuse.[4][5]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure API, expired materials, contaminated labware (vials, syringes, gloves), and any materials used for cleaning up spills.[3][4]
-
Segregate this hazardous pharmaceutical waste from all other waste streams, such as general laboratory trash or non-hazardous chemical waste.[4]
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, well-sealed, and compatible hazardous waste container.[4]
-
In accordance with EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers.[6][7]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[4]
-
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed and approved waste disposal contractor specializing in chemical or pharmaceutical waste.[3][4]
-
Ensure the contractor will use high-temperature incineration with flue gas scrubbing for final destruction, which is the recommended method.[2]
-
Follow all local, regional, and national regulations for the disposal of this material.[3][5]
-
Accidental Spill and Release Measures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate: Keep all unnecessary personnel away from the spill area.[3][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains, sewers, or public waters.[5]
-
Cleanup:
-
Avoid generating dust during cleanup.[3][9] For solid spills, you can dampen the material with water before sweeping or vacuuming.[2][9]
-
Use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter.[2][9]
-
For liquid spills, absorb the material with an inert substance like clay absorbent or diatomite.[4][5]
-
Collect all cleanup materials (absorbents, contaminated PPE, etc.) and place them in a suitable, sealed container for disposal as hazardous waste.[4]
-
-
Decontaminate: Clean the surface thoroughly to remove any residual contamination.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. benchchem.com [benchchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. americanregent.com [americanregent.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. securewaste.net [securewaste.net]
- 8. organon.com [organon.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
